WH-4-023

Catalog No.
S548126
CAS No.
M.F
C32H36N6O4
M. Wt
568.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WH-4-023

Product Name

WH-4-023

IUPAC Name

(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

Molecular Formula

C32H36N6O4

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35)

InChI Key

NBTNHSGBRGTFJS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

solubility

Soluble in DMSO, not in water

Synonyms

WH-4-023; WH4-023; WH 4-023; WH-4023; WH 4023; WH4023;

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

The exact mass of the compound 2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate is 568.2798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Solubility Data of WH-4-023

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key physical and solubility information for WH-4-023 from various chemical suppliers.

Property Value Source
Molecular Weight 568.67 g/mol [1] [2] [3]
DMSO Solubility ~56.9 - 100 mg/mL (~ 100 mM) [2] [3]
Ethanol Solubility ≥ 2.42 - 6 mg/mL (with gentle warming and sonication) [2] [4]
Aqueous Solubility Insoluble or slightly soluble in water (< 1 mg/mL) [2] [4]
Storage Condition Desiccate at -20°C [2] [3]

Experimental Protocols and Handling

For reliable experimental results, proper preparation and handling of this compound are crucial. Here are the recommended protocols:

Stock Solution Preparation
  • General Protocol: To prepare a 10 mM stock solution, dissolve 5.69 mg of this compound in 1 mL of pure DMSO [2] [4].
  • Techniques for Higher Concentrations: If you need a higher concentration, you can warm the tube at 37°C for 10 minutes and/or use a brief ultrasonic bath treatment to aid dissolution [2].
  • Storage: It is not recommended to store the compound in solution for long periods. Aliquot and use freshly prepared stock solutions when possible. For long-term storage, keep the powder desiccated at -20°C [2].
Solubility Assessment Protocol

For precise quantification of solubility, a Nuclear Magnetic Resonance (NMR) method can be employed. The workflow below outlines the key steps in this procedure.

G Start Weigh compound and prepare 100 mM stock in DMSO-d6 A Vigorous shaking at room temperature Start->A B Store overnight at room temperature A->B C Long-term storage at -20°C (for months) B->C D Thaw and equilibrate overnight at room temperature C->D E Dilute to target concentration (e.g., 1 mM) for analysis D->E F 1H NMR analysis (600 MHz, 298 K) E->F G Quantify concentration using ERETIC2/PULCON method F->G End Obtain solubility value G->End

Diagram of the NMR-based solubility assessment workflow. Adapted from [5].

Key Steps Explained:

  • Sample Preparation: The compound is dissolved in DMSO-d6 at a high concentration (e.g., 100 mM) and stored to ensure complete dissolution and stability [5].
  • NMR Analysis: The sample is diluted and analyzed using 1H NMR spectroscopy. The use of a cryoprobe enhances sensitivity [5].
  • Quantification: Concentration is determined by integrating NMR peaks and comparing them to an electronic reference (ERETIC2) based on the PULCON method, which uses an internal standard like isoleucine for absolute quantification. The experimental error is typically around 50 µM [5].

Key Considerations for Researchers

  • Solvent Choice: DMSO is the preferred solvent for this compound due to its high dissolving power for both polar and non-polar compounds, making it ideal for stock solutions in biological screening [6].
  • Solution Stability: While stock solutions can be stored for months at -20°C, freeze-thaw cycles should be minimized. For the most consistent results in sensitive assays, using freshly prepared solutions is advisable [2] [5].
  • In Vitro Assays: When adding DMSO stock solutions to aqueous cell culture media, be aware that the final DMSO concentration should typically be kept low (e.g., below 0.1-0.5%) to avoid cytotoxic effects [6].

References

WH-4-023 SIK inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023 SIK Inhibition Profile

Kinase Target IC₅₀ (nM) Selectivity Note
SIK1 10 Part of the AMPK family; roles in metabolism, vascular remodeling [1] [2] [3]
SIK2 22 Higher expression in immune cells; potential target for anti-inflammatory therapy [1] [2] [3]
SIK3 60 Involved in immune and inflammatory responses; inhibition boosts IL-10 [1] [2] [3]

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive inhibitor, meaning it binds to the kinase's ATP-binding pocket to prevent phosphorylation and subsequent activation of downstream signaling cascades [1] [4].

Its action on SIKs is particularly significant in regulating macrophage function. Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of transcription coactivators (CRTCs), which subsequently pair with CREB to drive the expression of anti-inflammatory genes, most notably IL-10. Concurrently, this process suppresses the production of pro-inflammatory cytokines [3] [5]. The following diagram illustrates this core signaling pathway.

G cluster_effect Effect of this compound LPS Inflammatory Stimulus (e.g., LPS) SIK SIK (Active) LPS->SIK Activates CRTC p-CRTC (Inactive, Cytosolic) SIK->CRTC Phosphorylates & Inactivates WH4023 This compound WH4023->SIK Inhibits WH4023->CRTC Dephosphorylation CRTC_nuc CRTC (Active, Nuclear) CRTC->CRTC_nuc Nuclear Translocation CREB CREB CRTC_nuc->CREB Binds IL10 Anti-inflammatory Genes (e.g., IL-10) CREB->IL10 Transactivates Cytokines Pro-inflammatory Cytokines IL10->Cytokines Suppresses

This compound inhibits SIK, leading to CRTC activation and increased anti-inflammatory gene expression.

Key Experimental Protocols

To help you potentially replicate or understand the foundational data, here are the methodologies for key experiments cited in the sources.

Kinase Assay (Lck HTRF Assay) [3] [6]

This assay measures the direct inhibition of kinase activity.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that detects phosphorylation of a biotinylated peptide substrate.
  • Key Reagents:
    • Enzyme: GST-tagged Lck kinase domain (225-509 aa), 250 pM final concentration.
    • Substrate: Biotinylated gastrin peptide, 1.2 µM final concentration.
    • ATP: 0.5 µM final concentration (near its Km).
    • Test Compound: this compound in a dose-response series.
  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
  • Detection: The reaction is stopped with a detection buffer containing streptavidin-allophycocyanin (SA-APC) and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY). Phosphorylation is quantified by the FRET signal between Eu (donor) and APC (acceptor) upon excitation at 320 nm.
Cell-Based Assay (Macrophage Cytokine Modulation) [3]

This assay demonstrates the functional consequence of SIK inhibition in a cellular system.

  • Cell Line: Macrophages.
  • Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.
  • Treatment: this compound, typically at 1 µM concentration.
  • Readouts:
    • Increased Production: Measurement of IL-10 in the supernatant via ELISA.
    • Suppressed Production: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
  • Key Finding: this compound potently increases LPS-stimulated IL-10 production while greatly suppressing pro-inflammatory cytokine secretion.

Research Applications and Selectivity

Beyond its use as a chemical probe to study SIK biology, this compound has been utilized in specific research models:

  • Naive Human Pluripotent Stem Cell Culture: It is used in combination with other inhibitors (PD 0325901, CHIR 99021) to support the self-renewal of naive human embryonic stem cells by modulating signaling pathways [2] [7].
  • Selectivity Considerations: While potent against SIKs and Src kinases with a threonine gatekeeper, this compound exhibits >300-fold selectivity against kinases like p38α and KDR (VEGFR2). It also shows selectivity over other members of the AMPK-related kinase subfamily, which have larger hydrophobic residues (Met or Leu) at their gatekeeper position [8] [2] [3].

References

Chemical and Biological Profile of WH-4-023

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023 is recognized in scientific research as a potent and selective small-molecule inhibitor, primarily targeting the Lck and Src tyrosine kinases [1] [2] [3].

Basic Chemical Properties

Property Specification
CAS Number 837422-57-8 [1] [2] [4]
Molecular Formula C₃₂H₃₆N₆O₄ [1] [2] [4]
Molecular Weight 568.67 g/mol [1] [2] [4]
Physical Form Solid, Powder [1] [2]
Purity >98% [5] [4]
Storage Desiccate at -20°C [1] [2]

Solubility

  • DMSO: ≥ 46.8 mg/mL (82.30 mM) [2]. Other sources note ≥ 56.9 mg/mL or 25 mg/mL (43.96 mM) [1] [4].
  • Ethanol: ≥ 2.42 mg/mL (with gentle warming and ultrasonication) [1].
  • Water: Insoluble [1].

Biological Activity & Selectivity Data

This compound exhibits high potency against its primary targets and demonstrates significant selectivity [2] [5].

Inhibitory Concentration (IC₅₀) Values

Target Kinase / Protein IC₅₀ Value Citation
Lck 2 nM [1] [2] [5]
Src 6 nM [1] [2] [5]
SIK1 (Salt-Inducible Kinase 1) 10 nM [1] [2]
SIK2 (Salt-Inducible Kinase 2) 22 nM [1] [2]
SIK3 (Salt-Inducible Kinase 3) 60 nM [1] [2]

Selectivity Notes:

  • This compound shows >300-fold selectivity against kinases p38α and KDR (VEGFR2), highlighting its specificity [2] [3] [5].
  • It inhibits other kinases with a threonine residue at the gatekeeper site, such as FGF receptors, Ephrin receptors, Yes, and BTK [1] [2].
  • It does not inhibit other members of the AMPK-related kinase subfamily, which have a methionine or leucine at the gatekeeper site [1] [2].

Detailed Experimental Protocols

The following protocols are adapted from the cited research literature.

Kinase Assay for Lck Inhibition [1]

This section describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine this compound's activity against Lck.

G Start Prepare Reaction Buffer A Add Components: - Lck (250 pM) - Biotinylated Substrate - ATP (0.5 µM) - this compound (varying conc.) Start->A B Incubate to allow phosphorylation reaction A->B C Quench Reaction: Add EDTA & Detection Reagent B->C D Add Streptavidin-Allophycocyanin & Anti-Phosphotyrosine Antibody C->D E Read Plate: Excitation 320 nm Emission 615 nm & 655 nm D->E

Diagram of the Lck kinase HTRF assay workflow.

  • Reaction Buffer Preparation: 50 mM HEPES (pH 7.5), 2 mM DTT, 5 mM MnCl₂, 20 mM MgCl₂, 50 mM NaCl, 0.05% BSA [1].
  • Assay Setup: In the buffer, combine 250 pM Lck, 1.2 µM biotinylated substrate peptide (gastrin), and 0.5 µM ATP. This compound is added at varying concentrations to determine inhibition [1].
  • Reaction Quenching: After incubation, stop the reaction by adding 160 µL of a detection reagent containing 50 mM Tris (pH 7.5), 3 mM EDTA, 100 mM NaCl, 0.05% BSA, and 0.1% Tween-20 [1].
  • Detection: Add streptavidin-allophycocyanin (final concentration 0.4 µg/mL) and an anti-phosphotyrosine antibody (final concentration 0.025 nM) to the quenched reaction [1].
  • Measurement: Read the assay plate using a fluorometer with excitation at 320 nm and emission measured at 615 nm and 655 nm. The ratio of emissions is used to calculate kinase activity [1].

Cell-Based Assay in Naive Human Pluripotent Cells [1]

This protocol outlines the use of this compound in maintaining naive human pluripotent stem cells.

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). For better solubility, warm the tube at 37°C and use brief ultrasonication [1] [2].
  • Cell Culture: Maintain naive human pluripotent cells in their appropriate culture medium.
  • Treatment: Add this compound to the culture medium at a working concentration of 1 µM [1].
  • Observation: The addition of this compound, in combination with other inhibitors (PD 0325901, CHIR 99021, SB 590885), supports the self-renewal of naive cells. Withdrawal of this compound leads to changes in cell morphology and a decrease in pluripotency marker (OCT4) reporter activity [1].

Known Mechanisms & Functional Effects

This compound has a dual mechanism of action related to its two main kinase target families:

  • Lck/Src Inhibition: Lck and Src are cytoplasmic tyrosine kinases critical for signaling in immune cells like T cells and Natural Killer (NK) cells [1] [2]. Inhibiting these kinases can modulate immune responses.
  • SIK Inhibition and Anti-inflammatory Effects: Salt-inducible kinases (SIKs) restrict the formation of regulatory macrophages. Inhibiting SIKs with this compound stimulates the production of the anti-inflammatory cytokine IL-10 and greatly suppresses the secretion of pro-inflammatory cytokines in response to stimuli like LPS [1] [2].

G A This compound B Inhibits Lck/Src Kinases (IC₅₀: 2 nM / 6 nM) A->B C Inhibits SIK1/2/3 (IC₅₀: 10/22/60 nM) A->C D Immunomodulation in T cells & NK cells B->D E Promotes Anti-inflammatory State ↑ IL-10 production ↓ Pro-inflammatory cytokines C->E

Overview of this compound's primary mechanisms and downstream effects.

Practical Application Notes

  • Solution Preparation: For higher concentrations, warm the DMSO stock solution at 37°C for 10 minutes and/or use an ultrasonic bath [1] [2].
  • Solution Stability: Stock solutions in DMSO should be sealed and stored at -20°C or below. For best results, prepare and use solutions on the same day, though they may be stored for several months at -20°C [1] [2].
  • Handling: Before opening, allow the vial to reach room temperature after removing it from the freezer to prevent condensation [2].

References

KIN112 as WH-4-023: A Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The primary alternative name for KIN112 is WH-4-023, a potent and orally active small-molecule inhibitor [1] [2].

  • Primary Targets: It is a dual Lck/Src inhibitor with IC₅₀ values of 2 nM and 6 nM, respectively, in cell-free assays [1].
  • Secondary Targets: It also potently inhibits the Salt-Inducible Kinase (SIK) family, with IC₅₀ values of 10 nM (SIK1), 22 nM (SIK2), and 60 nM (SIK3) [1].
  • Selectivity: It demonstrates high selectivity, showing >300-fold selectivity against kinases like p38α and KDR [1].
  • Key Identifiers:
    • CAS Number: 837422-57-8 [2]
    • Molecular Formula: C₃₂H₃₆N₆O₄ [2]
    • Molecular Weight: 568.67-568.68 g/mol [1] [2]
    • Other Synonyms: KIN001-112, this compound [1]

The table below summarizes the anti-proliferative activity (IC₅₀ values) of this compound across a panel of human cancer cell lines [1].

Cell Line Cancer Type / Description IC₅₀ (μM)
LAMA-84 Chronic Myelogenous Leukemia 0.0000038
EoL-1-cell Eosinophilic Leukemia 0.0000095
MEG-01 Megakaryoblastic Leukemia 0.0000163
CTV-1 Acute Myeloid Leukemia 0.0000318
K-562 Chronic Myelogenous Leukemia 0.0001617
BV-173 Acute Lymphoblastic Leukemia 0.0005143
A704 Renal Adenocarcinoma 0.001268
NCI-SNU-16 Gastric Carcinoma 0.01572
LC-2-ad Lung Adenocarcinoma 0.02033
A498 Renal Carcinoma 0.18945

Experimental Protocol for Cell Viability Assay

The quantitative data in the table above was typically generated using standardized cell viability assays. Below is a general methodology for such an experiment, based on common practices [1] [3].

  • 1. Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of appropriate culture medium. Incubate overnight to allow cells to adhere and resume normal growth [3].
  • 2. Compound Treatment: Prepare a serial dilution of this compound (e.g., from a 10 mM stock in DMSO). Add the compound to the cells at the desired concentration range. Include a negative control (e.g., medium with same concentration of DMSO) [3].
  • 3. Incubation: Incubate the treated cells for a defined period, typically 72 hours, in a standard cell culture incubator (37°C, 5% CO₂) [1].
  • 4. Viability Measurement: After incubation, add 10 μL of a cell counting kit (CCK-8) solution to each well. The CCK-8 reagent contains WST-8, which is reduced by cellular dehydrogenases to an orange-colored formazan product. Continue incubation for 1-4 hours [3].
  • 5. Data Acquisition and Analysis: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate non-linear regression analysis [3].

This compound (KIN112) Mechanism and Signaling Pathway

This compound functions as a type I or type II ATP-competitive kinase inhibitor, binding to the hinge region of the kinase domain to block its activity [4]. The diagram below illustrates its core mechanism and downstream signaling effects.

G Inhibitor This compound (KIN112) Src SRC Kinase (IC50 = 6 nM) Inhibitor->Src Inhibits Lck LCK Kinase (IC50 = 2 nM) Inhibitor->Lck Inhibits SIK SIK Family (SIK1 IC50 = 10 nM) Inhibitor->SIK Inhibits Proliferation ↓ Cell Proliferation Src->Proliferation Disrupts Survival ↓ Cell Survival Lck->Survival Disrupts Growth ↓ Cancer Cell Growth SIK->Growth Disrupts

This diagram shows this compound (KIN112) inhibits SRC/LCK and SIK kinases, disrupting cancer cell proliferation and survival pathways [1] [4].

Important Note on a Homonym Compound (YX-112)

It is crucial to distinguish this compound from a different, recently developed compound also referred to as YX-112 [3].

  • YX-112 is not a kinase inhibitor but a PROTAC (Proteolysis Targeting Chimera) molecule derived from the natural product Celastrol [3].
  • Its mechanism of action is entirely different: it is designed to recruit an E3 ubiquitin ligase to specific target proteins, leading to their degradation by the proteasome. For YX-112, the primary targets identified are CHEK1 and PIK3R2 proteins [3].
  • It shows potent anti-proliferative activity against triple-negative breast cancer MDA-MB-231 cells, with an IC₅₀ of 0.32 ± 0.04 μM [3].

Conclusion

  • The main compound is the kinase inhibitor This compound (KIN001-112).
  • A distinct, novel PROTAC degrader named YX-112 also exists.

References

Comprehensive Application Notes and Protocols for WH-4-023 in Naive Human Embryonic Stem Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WH-4-023 and Its Role in Naive Pluripotency

This compound is a potent and selective small molecule inhibitor that has emerged as a valuable tool in the study and maintenance of naive human embryonic stem cells (hESCs). As a kinase inhibitor with specificity for Lck and Src family kinases, it exhibits half-maximal inhibitory concentration (IC50) values of 2 nM and 6 nM, respectively [1]. Additionally, this compound demonstrates potent activity against salt-inducible kinases (SIKs), with IC50 values of 10, 22, and 60 nM for SIK1, SIK2, and SIK3 respectively [1]. This multi-target inhibition profile positions this compound as a key component in defined culture systems for maintaining the naive pluripotent state, which closely resembles the pre-implantation epiblast in human development.

The pursuit of robust feeder-free culture systems for naive hESCs has been a significant challenge in stem cell biology. While fibroblast feeders have traditionally been essential for maintaining naive pluripotency, they introduce experimental variability and complicate mechanistic studies [2]. This compound was identified through high-throughput chemical screening as a compound that facilitates the establishment and maintenance of feeder-independent naive embryonic (FINE) stem cells [2]. This breakthrough has enabled more reproducible studies of human naive pluripotency and provided technical advantages including enhanced genomic stability and increased amenability to transfection compared to feeder-dependent systems.

Mechanism of Action

Primary Kinase Inhibition Targets

This compound exerts its effects through selective inhibition of specific kinase families that play crucial roles in signaling pathways governing pluripotency and differentiation. The compound's high specificity for particular kinases with a Thr residue at the gatekeeper site explains its unique activity profile while minimizing off-target effects [3].

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 Value Cellular Function Role in Naive Pluripotency
Lck 2 nM Lymphocyte signaling Modulates immune-related pathways in hESCs
Src 6 nM Tyrosine kinase signaling Regulates cell-matrix interactions and self-renewal
SIK1 10 nM Salt-inducible kinase Controls CRTC phosphorylation and macrophage polarization
SIK2 22 nM Salt-inducible kinase Metabolic regulation and lineage specification
SIK3 60 nM Salt-inducible kinase Influences developmental signaling pathways

The Src family kinases inhibited by this compound are particularly important in the context of feeder-free culture systems. Research has shown that inhibitors targeting Bcr-Abl/Src kinases, such as dasatinib, can attenuate the collapse of naive pluripotency upon feeder withdrawal [2]. This compound appears to function similarly, providing necessary signaling modulation to maintain the naive state in the absence of feeder cells. Additionally, the inhibition of SIK kinases affects the phosphorylation of CRTC3 (CREB regulated transcription coactivator 3), which plays a role in controlling the interconversion between classically activated and regulatory macrophages, potentially influencing the inflammatory milieu in culture systems [1] [3].

Signaling Pathway Modulation in Naive Pluripotency

The maintenance of naive pluripotency requires precise balance of multiple signaling pathways. This compound contributes to this balance through its effects on key signaling networks that will be visualized in the following diagram:

hierarchy This compound Signaling Pathway Modulation in Naive Pluripotency WH4023 This compound Lck Lck Inhibition IC50: 2 nM WH4023->Lck Src Src Inhibition IC50: 6 nM WH4023->Src SIK1 SIK1 Inhibition IC50: 10 nM WH4023->SIK1 SIK2 SIK2 Inhibition IC50: 22 nM WH4023->SIK2 SIK3 SIK3 Inhibition IC50: 60 nM WH4023->SIK3 LTR7Y LTR7Y Activity ↑ Lck->LTR7Y NaiveMarkers Naive Pluripotency Markers ↑ Lck->NaiveMarkers Src->LTR7Y Src->NaiveMarkers CRTC3 CRTC3 Phosphorylation ↓ SIK1->CRTC3 SIK2->CRTC3 SIK3->CRTC3 IL10 IL-10 Production ↑ CRTC3->IL10 InflammatoryCytokines Pro-inflammatory Cytokines ↓ CRTC3->InflammatoryCytokines MacrophagePolarization Regulatory Macrophage Polarization IL10->MacrophagePolarization InflammatoryCytokines->NaiveMarkers Indirect LTR7Y->NaiveMarkers

This compound's inhibition of Lck and Src kinases directly supports the maintenance of naive pluripotency markers, while its effect on SIK kinases influences the cellular environment through modulation of inflammatory pathways. The combined activity results in enhanced expression of naive-specific factors and LTR7Y activity, an endogenous retroviral element that serves as a specific marker for the naive pluripotent state [2]. This coordinated regulation of multiple pathways creates a favorable signaling environment for maintaining hESCs in a pre-implantation-like state, characterized by distinct transcription factor expression, metabolic preferences, and transposon expression profiles compared to primed pluripotent states.

Biological Effects in Naive hESC Culture Systems

The implementation of this compound in naive hESC culture systems produces several characteristic biological outcomes that distinguish it from other kinase inhibitors:

  • Enhanced Genomic Stability: Feeder-independent naive hESC cultures maintained with this compound show extended periods of genomic stability compared to feeder-dependent systems, an essential characteristic for both research and potential clinical applications [2].

  • Improved Transfection Efficiency: The defined culture conditions enabled by this compound increase cellular amenability to exogenous DNA uptake, facilitating genetic manipulation and experimental investigation [2].

  • Distinct Molecular Signature: Naive hESCs maintained with this compound exhibit expression profiles resembling the 8-cell-to-morula stage of human development, with specific activation of LTR7Y-driven transcription and expression of naive-specific factors such as KLF4, KLF5, and nuclear TFE3 [2].

  • Metabolic Shifts: Similar to other naive pluripotency culture systems, this compound-supported cultures demonstrate a preference for glycolytic metabolism over oxidative phosphorylation, consistent with the metabolic characteristics of pre-implantation embryos [4].

Application Protocols

Feeder-Free Naive hESC Culture with this compound

The following protocol describes the establishment and maintenance of feeder-independent naive human embryonic stem cells using this compound as a key component of the culture system:

3.1.1 Materials and Reagents
  • Basal Medium: 4iLA medium [2] or other defined naive pluripotency medium
  • Small Molecule Inhibitors:
    • This compound (10 mM stock in DMSO)
    • PD0325901 (MEK inhibitor, 10 mM stock in DMSO)
    • CHIR99021 (GSK-3 inhibitor, 10 mM stock in DMSO)
    • SB590885 (B-RAF inhibitor, 10 mM stock in DMSO) [1] [4]
  • Matrix: Reduced-growth factor Matrigel or equivalent extracellular matrix
  • Cells: Naive hESCs previously established in feeder-dependent conditions or directly from human pre-implantation embryos
3.1.2 Culture Establishment Procedure
  • Matrix Coating: Coat culture vessels with appropriate extracellular matrix according to manufacturer's instructions. Incubate at 37°C for at least 1 hour before cell seeding.

  • Medium Preparation: Prepare complete naive medium supplemented with:

    • This compound at 1-2 μM final concentration
    • PD0325901 at 1 μM final concentration
    • CHIR99021 at 3 μM final concentration
    • SB590885 at 1 μM final concentration [1]
  • Cell Passaging: Gently dissociate naive hESCs from feeder-dependent cultures using enzyme-free dissociation buffer. Collect cells and centrifuge at 200 × g for 3 minutes.

  • Cell Seeding: Resuspend cell pellet in complete naive medium containing this compound and seed onto matrix-coated vessels at appropriate density (typically 10,000-50,000 cells/cm²).

  • Culture Maintenance:

    • Change medium daily with freshly prepared complete naive medium containing all inhibitors
    • Passage cells every 5-7 days using mild enzymatic or mechanical dissociation
    • Monitor morphology and marker expression regularly to confirm maintenance of naive state

The following workflow diagram illustrates the complete process for establishing feeder-independent naive hESCs using this compound:

hierarchy This compound Naive hESC Culture Workflow cluster_inhibitors Inhibitor Cocktail Start Feeder-Dependent Naive hESCs CellHarvest Cell Harvest Enzyme-free dissociation Start->CellHarvest MatrixCoating Matrix Coating (Matrigel) CellSeeding Cell Seeding 10,000-50,000 cells/cm² MatrixCoating->CellSeeding MediumPrep Medium Preparation 4iLA + Inhibitors MediumPrep->CellSeeding CellHarvest->CellSeeding CultureMaintenance Culture Maintenance Daily medium change CellSeeding->CultureMaintenance Monitoring State Monitoring Morphology & markers CultureMaintenance->Monitoring Established Feeder-Independent Naive hESCs Monitoring->Established WH This compound (1-2 μM) WH->MediumPrep PD PD0325901 (1 μM) PD->MediumPrep CH CHIR99021 (3 μM) CH->MediumPrep SB SB590885 (1 μM) SB->MediumPrep

Molecular Phenotyping and Quality Control

Regular assessment of naive marker expression is essential for validating the successful maintenance of naive pluripotency in this compound-supported cultures. The following procedures should be implemented:

3.2.1 Flow Cytometry for Naive Markers
  • Analyze expression of surface markers specific to naive state (e.g., SSEA-4, CD7) monthly
  • For reporter lines, monitor LTR7Y-driven fluorescence as a specific indicator of naive state maintenance [2]
  • Compare fluorescence intensity to primed hESC controls to confirm naive identity
3.2.2 Immunofluorescence Staining
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature
  • Permeabilize with 0.1% Triton X-100 if intracellular targets are analyzed
  • Stain for key naive pluripotency transcription factors:
    • NANOG (high expression expected)
    • KLF4 (naive-specific expression pattern)
    • TFE3 (nuclear localization expected in naive state)
  • Counterstain with DAPI for nuclear visualization
3.2.3 Gene Expression Analysis

Table 2: Key Molecular Markers for Assessing Naive Pluripotency in this compound Cultures

Marker Category Specific Markers Expected Expression in Naive State Assessment Method
Core Pluripotency Factors OCT4 (POU5F1), NANOG, SOX2 High expression, distal enhancer usage qRT-PCR, Immunostaining
Naive-Specific Transcription Factors KLF4, KLF5, TFCP2L1, DPPA3, DPPA5 Significantly upregulated qRT-PCR, Western Blot
Transposons/ERV Elements LTR7Y, LTR5_Hs, HERVK Specific activation Reporter assay, RNA-seq
Primed State Markers SOX11, PRDM14, FGF2 Downregulated qRT-PCR
Metabolic Markers Glycolytic enzymes Upregulated RNA-seq, Metabolic assays
Mitochondrial Function TMRE staining Low membrane potential Flow cytometry
3.2.4 Karyotypic Analysis
  • Perform regular karyotyping (at least every 10 passages) to monitor genomic stability
  • Use G-banding or higher-resolution methods such as SNP array or sequencing-based approaches
  • Document any chromosomal abnormalities that may arise during long-term culture

Experimental Considerations and Troubleshooting

Solution Preparation and Storage

This compound Stock Solution Preparation:

  • Prepare a 10 mM stock solution in high-quality DMSO
  • Aliquot into single-use portions to avoid freeze-thaw cycles
  • Store at -20°C protected from light for up to 6 months
  • Avoid repeated warming to room temperature to maintain compound stability

Working Solution Considerations:

  • Add this compound directly to pre-warmed culture medium immediately before use
  • Ensure final DMSO concentration does not exceed 0.1% to avoid cytotoxicity
  • Do not filter medium after adding this compound as it may bind to certain filter materials
Optimization and Titration

While the recommended concentration range for this compound is 1-2 μM, optimal concentration may vary between cell lines and culture conditions:

  • Perform dose-response experiments (0.5-5 μM range) when establishing new cell lines
  • Assess efficacy through monitoring naive marker expression (e.g., LTR7Y activity, NANOG levels)
  • Evaluate toxicity through daily observation of morphology and assessment of apoptosis markers
  • Consider potential batch-to-batch variability in compound activity
Appropriate Controls and Experimental Design
  • Include DMSO vehicle controls at equivalent concentration to account for solvent effects
  • Compare this compound activity to other Src inhibitors (e.g., dasatinib) when evaluating novel applications
  • Implement regular assessment of pluripotency capacity through spontaneous differentiation assays
  • When transitioning from feeder-dependent conditions, include parallel feeder-containing cultures as reference
Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound in Naive hESC Culture

Problem Potential Causes Recommended Solutions
Poor cell attachment after seeding Inadequate matrix coating Increase matrix concentration; ensure proper coating duration
Rapid differentiation Incomplete inhibitor coverage; old medium Change medium daily; verify inhibitor stock concentrations
Reduced proliferation Excessive inhibitor concentration Titrate this compound concentration; assess batch potency
Loss of naive markers Spontaneous priming; inhibitor instability Verify all cocktail components; use fresh inhibitor stocks
Increased cell death DMSO toxicity; improper dissociation Ensure DMSO <0.1%; optimize passaging technique
Loss of LTR7Y reporter expression Culture collapse; microbial contamination Implement stricter sterile technique; validate naive state

Summary

This compound represents a valuable tool for the maintenance of naive human pluripotent stem cells in defined, feeder-free culture systems. Its selective inhibition of Lck, Src, and salt-inducible kinases supports the unique signaling requirements of the naive state, enabling robust culture of hESCs that molecularly resemble the pre-implantation epiblast. The protocols outlined in this document provide a foundation for implementing this compound in naive pluripotency research, with specific guidance on culture conditions, quality assessment, and troubleshooting.

The application of this compound in combination with other selective inhibitors (PD0325901, CHIR99021, and SB590885) creates a defined system that supports the unique molecular and functional characteristics of naive hESCs, including their distinct transcriptome, metabolism, and developmental potential. This chemically controlled approach facilitates more reproducible studies of human naive pluripotency and provides a platform for exploring the fundamental mechanisms of early human development.

References

WH-4-023 in Naive hESC Culture: Application Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following section details the experimental use of WH-4-023 for maintaining human pluripotent stem cells in a naive state.

Background and Principle
  • Objective: To establish and maintain naive pluripotency in human embryonic stem cells (hESCs), characterized by a distinct transcriptional and epigenetic state compared to conventional "primed" hESCs [1] [2].
  • Role of this compound: this compound is a potent and selective inhibitor of the kinases Lck and Src [3] [4]. In combination with other inhibitors, it helps to maintain the self-renewal of naive hESCs by modulating key signaling pathways that support the "ground state" of pluripotency [3] [4].
Reagent Specifications

The table below outlines the key characteristics of this compound for experimental preparation.

Property Specification
Molecular Weight 568.67 g/mol [3] [4]
Purity >98% [3] [4]
Solubility Soluble in DMSO [3] [4]
Stock Solution 10 mM in DMSO (example: dissolve 5.69 mg in 1 mL DMSO) [4]
Storage -20°C; protect from light [3]
Complete Culture Formulation

The protocol for naive hESC culture requires a combination of small molecules. This compound is one component of the "4i" or similar cocktail.

Component Role / Target Final Working Concentration
This compound Lck / Src kinase inhibitor [3] [4] ~1 µM
PD 0325901 MEK inhibitor [2] ~1 µM
CHIR 99021 GSK-3 inhibitor [2] ~3 µM
SB 590885 BRAF inhibitor [4] ~1 µM
Base Medium Typically, N2B27 or other defined medium [1] -

Note: The exact concentrations, particularly for this compound, should be optimized for specific cell lines and conditions. The referenced study used a systematic screening approach to determine this combination [4].

Experimental Workflow

The general process for using this medium is as follows:

A Prepare base medium (e.g., N2B27) B Add small molecule inhibitors (this compound, PD0325901, CHIR99021, SB590885) A->B C Plate naive hPSCs on feeder-free matrix (e.g., Geltrex, Matrigel) B->C D Culture cells in prepared naive maintenance medium C->D E Refresh medium daily D->E F Passage cells mechanically or with gentle enzyme every 5-7 days E->F F->D Re-plate single cells or small clumps

Key Signaling Pathways in Naive Pluripotency

The combination of inhibitors in this protocol targets specific signaling pathways to maintain the naive state, as illustrated below.

FGF FGF Signaling MEK MEK/ERK Signaling FGF->MEK NaiveState Naive Pluripotency (Self-Renewal) MEK->NaiveState Promotes Differentiation GSK3 GSK-3 Activity GSK3->NaiveState Promotes Differentiation Src Lck/Src Signaling Src->NaiveState Promotes Differentiation Inhibitors Inhibitor Cocktail (4i) Inhibitors->MEK PD0325901 Inhibits Inhibitors->GSK3 CHIR99021 Inhibits Inhibitors->Src This compound Inhibits

Critical Control Experiments and Validation

When establishing this protocol, include the following controls and validation assays to confirm the successful maintenance of naive pluripotency.

Assay Type Expected Outcome in Naive State
Immunofluorescence Positive for naive markers (e.g., KLF4, TFCP2L1); Low for primed markers (e.g., FGF5) [1].
Colony Morphology Dome-shaped, compact colonies (distinct from flat colonies of primed hESCs) [1].
qPCR Analysis Upregulation of naive-specific transcription factors (e.g., DPPA3, KLF17) [4].
Alkaline Phosphatase Staining Strong positive activity [1].

Key Considerations for Researchers

  • Species Specificity: This protocol is designed for human ESCs. Mouse ESCs typically use a different "2i" or "2i/LIF" system [1] [2].
  • Critical Nature of Combination: this compound is not typically used alone for self-renewal. Its efficacy depends on the combined inhibition of MEK, BRAF, and GSK-3 [4].
  • Mycoplasma Testing: Ensure all culture reagents, especially serum-free media, are routinely tested for mycoplasma contamination.

References

WH-4-023 Lck kinase assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023 at a Glance

Table 1: Key Profiling Data for this compound

Aspect Details
Primary Target & Role Potent and selective dual Lck/Src inhibitor [1] [2] [3]
IC50 (Cell-Free Assays) Lck: 2 nM; Src: 6 nM [1] [2] [3]
Other Key Targets SIK1 (IC50: 10 nM), SIK2 (IC50: 22 nM), SIK3 (IC50: 60 nM) [1] [2]
Selectivity >300-fold selective against p38α and KDR [1] [3]
Molecular Weight 568.67 [1] [2] [3]
CAS Number 837422-57-8 [2] [3]

Table 2: Cellular Growth Inhibition (Selected Cell Lines) [1] This table shows a sample of the over 50 cell lines screened. The full dataset is available in the source material.

Cell Line Origin Growth Inhibition IC50 (μM)
LAMA-84 Human Chronic Myelogenous Leukemia 0.0000038
EoL-1-cell Human Leukemia 0.0000095
K-562 Human Chronic Myelogenous Leukemia 0.0001617
BV-173 Human Chronic Myelogenous Leukemia 0.0005143
A704 Human Renal Adenocarcinoma 0.001268

Lck Kinase Assay Protocol

This detailed protocol is adapted from the methodology used in the original research to characterize this compound [2] [3].

  • Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay that measures the ATP-dependent phosphorylation of a biotinylated peptide substrate by the Lck kinase domain.

  • Key Reagents:

    • Enzyme: GST-tagged Lck kinase domain (amino acids 225-509), 250 pM final concentration.
    • Substrate: Biotinylated gastrin peptide, 1.2 μM final concentration.
    • Cofactor: ATP, 0.5 μM final concentration (near its apparent Km of 0.6 μM).
    • Test Compound: this compound in DMSO.
    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
    • Detection Reagents:
      • Streptavidin-Allophycocyanin (SA-APC): Final concentration 0.4 μg/mL.
      • Europium-labeled Anti-Phosphotyrosine Antibody (Eu-anti-PY): Final concentration 0.025 nM.
      • Detection Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20.
  • Procedure:

    • Reaction Setup: In a reaction plate, combine the assay buffer, ATP, biotinylated gastrin substrate, and the Lck enzyme.
    • Inhibition: Add this compound (or DMSO as a vehicle control) to initiate the reaction.
    • Incubation: Allow the kinase reaction to proceed for a suitable period (exact duration not specified in sources).
    • Termination & Detection: Quench the reaction by adding 160 μL of detection buffer containing the SA-APC and Eu-anti-PY antibodies.
    • Reading: Measure the fluorescence emission at 615 nm and 655 nm on a compatible plate reader (e.g., a Discovery fluorescence plate reader) with excitation at 320 nm.
    • Data Analysis: The HTRF signal is calculated from the ratio of the two emissions, and IC50 values are determined from dose-response curves of this compound.

Biological Context of Lck and this compound

To understand the application of this protocol, it's helpful to know the target's role.

  • Lck in T-cell Signaling: Lck (Lymphocyte-specific protein tyrosine kinase) is a crucial cytoplasmic tyrosine kinase in T cells [4]. It initiates the T-cell receptor (TCR) signaling cascade by phosphorylating Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains of the TCR complex [5] [4] [6]. This action recruits and activates another kinase, ZAP-70, leading to a full downstream signaling cascade for T-cell activation [5] [6].
  • Therapeutic Implications: By potently inhibiting Lck, this compound can suppress T-cell activation pathways. This mechanism is relevant for researching inflammatory diseases and certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), where LCK signaling can drive uncontrolled cell proliferation [7].

The following diagram illustrates this key signaling pathway that this compound inhibits.

lck_pathway TCR TCR Lck Lck TCR->Lck  Engagement   ZAP70 ZAP70 Lck->ZAP70  Phosphorylates ITAMs   Downstream Downstream Signaling (NFAT, NF-κB, MAPK) ZAP70->Downstream  Activates   WH4023 This compound WH4023->Lck  Inhibits  

Diagram 1: this compound inhibits Lck, a central kinase in the early T-cell receptor signaling cascade.

Experimental Workflow Summary

This flowchart outlines the general experimental workflow based on the provided protocol.

protocol_workflow Prep Prepare Reaction Mix (Lck, Substrate, ATP in Buffer) Inhibit Add this compound or Vehicle Control Prep->Inhibit Incubate Incubate to allow phosphorylation reaction Inhibit->Incubate Stop Stop Reaction & Add Detection Reagents Incubate->Stop Read Read HTRF Signal (Ex: 320nm, Em: 615/655nm) Stop->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Diagram 2: A generalized workflow for conducting the Lck kinase inhibition assay with this compound.

References

WH-4-023: Biochemical Profile & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary kinase targets and inhibitory concentrations (IC50) of WH-4-023, which is characterized as a potent and selective Lck/Src inhibitor [1] [2].

Kinase Target IC50 Value Experimental Context Key Selectivity Notes
Lck 2 nM [1] [2] In vitro kinase assay [1] >300-fold selectivity against p38α and KDR [1].
Src 6 nM [1] [2] In vitro kinase assay [1] >300-fold selectivity against p38α and KDR [1].
SIK1 10 nM [2] In vitro kinase assay [2] Member of the AMPK-related kinase subfamily [2].
SIK2 22 nM [2] In vitro kinase assay [2] Member of the AMPK-related kinase subfamily [2].
SIK3 60 nM [2] In vitro kinase assay [2] Member of the AMPK-related kinase subfamily [2].

Mechanism of Action in T Cell Inhibition

This compound exerts its effects by potently inhibiting key cytoplasmic tyrosine kinases in the Src family, most notably Lck and Src [1] [2]. In T cells, Lck is a critical upstream kinase that is rapidly activated following T cell receptor (TCR) engagement with an antigen [3] [4]. The activation of the TCR-Lck/Fyn axis is the initiating step for downstream signaling cascades, including the activation of ZAP-70, LAT, and PLC-γ1, leading to calcium release, metabolic reprogramming, and the activation of transcription factors like NFAT and AP-1 [3] [4]. By inhibiting Lck, this compound disrupts this essential Signal 1, thereby suppressing subsequent T cell activation, IL-2 secretion, and proliferation [1].

The following diagram illustrates this primary TCR signaling pathway and the point of inhibition by this compound.

G APC APC pMHC pMHC APC->pMHC TCR TCR pMHC->TCR Binds Lck Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates WH4023 WH4023 WH4023->Lck Inhibits Proliferation Proliferation IL2Secretion IL2Secretion CD3 CD3 TCR->CD3 CD3->Lck Activates LAT LAT ZAP70->LAT Phosphorylates PLCG1 PLCG1 LAT->PLCG1 Recruits GRB2 GRB2 LAT->GRB2 Recruits CalciumNFAT CalciumNFAT PLCG1->CalciumNFAT Activates GeneExpression GeneExpression CalciumNFAT->GeneExpression MAPK MAPK GRB2->MAPK Activates MAPK->GeneExpression GeneExpression->Proliferation GeneExpression->IL2Secretion

Figure 1: this compound inhibits TCR signaling by targeting Lck. The diagram shows the key steps in T cell activation initiated by the TCR-pMHC interaction. This compound (green) directly inhibits the kinase Lck (red), thereby disrupting the entire downstream signaling cascade that leads to IL-2 secretion and T cell proliferation.

Detailed Protocol: Inhibiting Anti-CD3/CD28-Induced IL-2 Secretion in Human T Cells

This protocol is adapted from the cell-based assay described for this compound, which tests the potency of TCR and CD28 signaling pathway inhibitors in human T cells [1].

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound in DMSO to a typical stock concentration of 10 mM. Aliquot and store at -80°C [1] [2].
  • Working Solutions: Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., in the nanomolar to micromolar range). Include a vehicle control (DMSO at the same final concentration as in treated samples).
  • T Cell Medium: Use appropriate tissue culture medium, such as RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin.
  • Stimulation Plate: Prepare a 96-well tissue culture plate by coating it with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash with PBS before use. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells in medium.
T Cell Isolation and Seeding
  • Isolate human T cells from peripheral blood lymphocytes (PBMCs) of healthy donors using a standard Ficoll density gradient centrifugation.
  • Purify T cells from PBMCs using a negative selection magnetic bead kit per the manufacturer's instructions.
  • Count the cells and resuspend them in pre-warmed T cell medium.
  • Seed the purified T cells into the pre-coated 96-well plate at a density of 1×10⁵ cells per well in a total volume of 200 µL [1].
Compound Treatment and Stimulation
  • Pre-incubate the seeded T cells with the prepared working solutions of this compound or vehicle control for 1-2 hours.
  • Place the plate in a 37°C incubator with 5% CO₂ for approximately 20 hours to allow for stimulation and cytokine secretion [1].
Data Collection and Analysis
  • IL-2 Quantification: After the incubation, centrifuge the plate and carefully collect the supernatant from each well. Quantify the amount of secreted IL-2 using a commercial human IL-2 ELISA kit according to the manufacturer's instructions.
  • Proliferation Assay (Optional): To the remaining cells in the wells, add ³H-thymidine and incubate overnight. Harvest the cells onto glass fiber filters and measure ³H-thymidine incorporation using a liquid scintillation counter as a measure of T cell proliferation [1].
  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression analysis to determine the IC50 value of this compound for inhibiting IL-2 secretion and/or proliferation.

Application Notes for Researchers

  • Specificity Validation: The effects of this compound are specifically mediated through the TCR/CD28 pathway. As a control, stimulate T cells with a combination of phorbol myristate acetate (PMA) and ionomycin, which activates T cells downstream of the TCR. This compound should not inhibit IL-2 secretion induced by PMA/ionomycin [1].
  • Solubility Considerations: this compound is soluble in DMSO (≥ 46.8 mg/mL) and ethanol (6 mg/mL). For ethanol, heating is recommended to aid dissolution. Freshly prepare working solutions on the day of the experiment [2].
  • Functional Outcome: The inhibition of proximal Lck kinase activity by this compound directly translates to the functional outcome of reduced IL-2 secretion and proliferation, providing a robust and quantifiable readout for its efficacy [1].

References

WH-4-023: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WH-4-023

This compound (also known as KIN112 or Dual LCK/SRC inhibitor) is a potent and orally active inhibitor of the tyrosine kinases Lck and Src, with half-maximal inhibitory concentration (IC₅₀) values of 2 nM and 6 nM, respectively, in cell-free assays [1] [2]. It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, and SIK3) with IC₅₀ values of 10 nM, 22 nM, and 60 nM, respectively [3] [1]. Its mechanism of action involves targeting kinases that possess a threonine residue at the gatekeeper site [3]. A key feature of this compound is its high selectivity, exhibiting more than 300-fold selectivity against kinases such as p38α and KDR (VEGFR-2) [1] [2]. This profile makes it a valuable chemical tool for studying T-cell receptor signaling and inflammatory pathways [3] [1].

Physical Properties and Formulation

Chemical Properties
Property Value
CAS Number 837422-57-8 [3] [4] [2]
Molecular Formula C₃₂H₃₆N₆O₄ [3] [4]
Molecular Weight 568.67 g/mol [3] [4] [2]
Appearance White to off-white solid powder [3] [2]
Storage Desiccate at -20°C (powder); -80°C for solutions [3] [4]
Solubility and Stock Solution Preparation

Prepare stock solutions immediately before use or store appropriately for short-term use.

Solubility Data
Solvent Solubility Notes
DMSO ≥ 46.8 mg/mL (82.30 mM) [3] Recommended for primary stock. Sonication is recommended to aid dissolution [3] [4].
Ethanol 6 mg/mL (10.55 mM) [4] Heating is recommended [4].
Stock Solution Preparation Table

This table provides a guide for preparing common stock concentrations.

Desired Concentration Amount of this compound to Dissolve Volume of Solvent
10 mM 5.69 mg 1 mL DMSO
50 mM 28.43 mg 1 mL DMSO

Protocol:

  • Weigh the appropriate mass of this compound powder.
  • Transfer the compound to an appropriate vial.
  • Add the calculated volume of solvent.
  • Mix thoroughly by vortexing. Sonication is recommended to ensure complete dissolution, especially for higher concentrations [3] [4].
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Store aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for shorter periods (up to 1 year) [4] [2].

Biological Activity and In Vitro Protocols

Key Biological Activities

This compound has been characterized in various cellular models:

  • Inhibition of T-cell Signaling: It inhibits anti-CD3 and anti-CD28 antibody-induced IL-2 secretion and T-cell proliferation in purified human T cells [4] [2].
  • Anti-inflammatory Effects: By inhibiting SIKs, this compound can promote the production of the anti-inflammatory cytokine IL-10 and suppress proinflammatory cytokine secretion in macrophages [3].
  • Support for Stem Cell Culture: When used in combination with other inhibitors (PD 0325901, CHIR 99021, and SB 590885), it supports the self-renewal of naive human embryonic stem cells (hESCs) [3] [1].
Growth Inhibition Assay (Cell Viability)

The following table summarizes the sensitivity of various human cancer cell lines to this compound, as measured by growth inhibition assays [1].

Cell Line Origin IC₅₀ (μM)
LAMA-84 Chronic Myelogenous Leukemia 0.0000038
EoL-1-cell Eosinophilic Leukemia 0.0000095
MEG-01 Megakaryoblastic Leukemia 0.0000163
K-562 Chronic Myelogenous Leukemia 0.0001617
BV-173 Primary Blast Crisis Chronic Myelogenous Leukemia 0.0005143
A498 Renal Cancer 0.18945
TK10 Renal Cancer 1.08418

Protocol:

  • Cell Seeding: Plate cells in 96-well tissue culture plates at a density of 1x10⁵ cells/well in complete medium [4] [2].
  • Compound Treatment: Pre-incubate cells with or without this compound. The compound is typically diluted from a DMSO stock into the culture medium. Include a vehicle control (e.g., 0.1% DMSO).
  • Stimulation (if applicable): For T-cell assays, stimulate cells with a combination of anti-CD3 and anti-CD28 antibodies [4] [2].
  • Incubation: Culture cells for approximately 20 hours at 37°C in 5% CO₂ [4] [2].
  • Analysis:
    • Cytokine Measurement: Collect supernatants and quantify secreted IL-2 by ELISA [4] [2].
    • Proliferation Measurement: Add ³H-thymidine to the wells and incubate overnight. Harvest cells and measure ³H-thymidine incorporation using a liquid scintillation counter [4] [2].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for using this compound in a T-cell signaling assay.

G start Start Experiment plate Plate Human T-cells (1x10^5 cells/well) start->plate pretreat Pre-incubate with This compound or Vehicle plate->pretreat stimulate Stimulate with Anti-CD3/CD28 Antibodies pretreat->stimulate incubate Incubate ~20 hours at 37°C, 5% CO₂ stimulate->incubate branch Sample Analysis incubate->branch assay1 Collect Supernatant branch->assay1 Path A assay2 Pulse with ³H-Thymidine branch->assay2 Path B measure1 Measure IL-2 Secretion by ELISA assay1->measure1 measure2 Measure ³H-Thymidine Incorporation assay2->measure2

Diagram 1: Workflow for T-cell Signaling Assay using this compound.

The diagram below summarizes the primary molecular targets of this compound and their downstream biological consequences.

G WH This compound Lck Lck (IC₅₀: 2 nM) WH->Lck Src Src (IC₅₀: 6 nM) WH->Src SIK1 SIK1 (IC₅₀: 10 nM) WH->SIK1 SIK2 SIK2 (IC₅₀: 22 nM) WH->SIK2 SIK3 SIK3 (IC₅₀: 60 nM) WH->SIK3 TCells Inhibition of T-cell Activation Lck->TCells Src->TCells Macro Promotion of Regulatory Macrophages SIK1->Macro SIK2->Macro SIK3->Macro hESC Supports Naive hESC Self-renewal* TCells->hESC IL10 ↑ IL-10 Production Macro->IL10 Cytokine ↓ Pro-inflammatory Cytokines Macro->Cytokine note *in combination with other inhibitors hESC->note

Diagram 2: Key Targets and Biological Effects of this compound.

Key Considerations for Researchers

  • Solution Stability: Always prepare stock solutions fresh when possible. If storage is necessary, store at -80°C in sealed aliquots to maintain stability and prevent absorption of moisture (DMSO is hygroscopic) [3] [4] [2].
  • In Vivo Formulation: For animal studies, this compound can be formulated in vivo using, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution should be prepared freshly and used on the same day [2].
  • Dilution Control: When adding this compound to cell culture, ensure the final concentration of DMSO is kept low (typically ≤0.1-0.5%) to avoid solvent toxicity. A vehicle control with the same DMSO concentration is essential.
  • Target Specificity: While this compound is selective, researchers should be aware it can inhibit other kinases with a Thr residue at the gatekeeper position (e.g., some FGF and Ephrin receptors, BTK). Always include appropriate controls to confirm on-target effects [3].

References

Cellular Sources of IL-10 Production

Author: Smolecule Technical Support Team. Date: February 2026

IL-10 is a pleiotropic anti-inflammatory cytokine produced by a wide variety of immune cells. The table below summarizes the primary cytokine-producing cells as identified in the literature [1] [2] [3].

Cell Type Specific Examples
Myeloid Cells Monocytes, Macrophages, Dendritic Cells, Granulocytes, Neutrophils
Lymphoid Cells Regulatory T cells (Tregs), T helper cells, CD4+ T cells, CD4- T cells, Regulatory B cells, Natural Killer (NK) cells, Natural Killer T (NKT) cells, gamma delta T cells, Group 3 Innate Lymphoid Cells (ILC3s)
Other Cells Keratinocytes, Airway epithelial cells, Endothelial cells, Fibroblasts

Assay Protocols & Experimental Methodologies

Here are detailed protocols for measuring IL-10 production in different contexts, from whole blood to isolated cells.

Intracellular IL-10 Staining in Human Whole Blood

This protocol, adapted from a 2021 study on septic shock patients, allows for the characterization of IL-10 producing leukocytes directly in whole blood, preserving the physiological environment [2].

  • 1. Sample Collection: Collect peripheral blood in heparin-coated tubes.
  • 2. Cell Stimulation:
    • For Monocytes: Add 100 µL of whole blood directly to a stimulation tube pre-coated with Lipopolysaccharide (LPS) and Brefeldin A. Use an empty tube as a control.
    • For Lymphocytes: Add 100 µL of whole blood to a stimulation tube pre-coated with PMA (Phorbol 12-Myristate-13-Acetate) and Ionomycin, also containing Brefeldin A. Use an empty tube as a control.
  • 3. Incubation: Incubate both sets of tubes for 3 hours at 37°C.
  • 4. Cell Surface Staining: After incubation, label cells with surface antibodies.
    • Monocyte Panel: Anti-CD14, CD16, HLA-DR, CD45.
    • Lymphocyte Panel: Anti-CD3, CD4, CD19, CD45.
  • 5. Permeabilization and Intracellular Staining: Wash samples with PBS and treat with a permeabilization reagent. Then, stain for intracellular cytokines using PE-labeled anti-IL-10 and appropriate isotype controls.
  • 6. Data Acquisition and Analysis: Acquire data on a flow cytometer calibrated with standard beads. Use forward and side scatter to gate on single cells and identify different leukocyte populations for analysis of IL-10 production.
IL-10 Induction and Measurement in Dendritic Cells

This method details the induction of IL-10 in a mouse-derived thermosensitive dendritic cell line (tsDC) using lactic acid bacteria, as per a 2025 study [4].

  • 1. Cell Culture: Culture tsDCs in Iscove's Medium supplemented with 5% fetal bovine serum and antibiotics at 33°C in 9% CO2.
  • 2. Stimulation and Assay: Plate tsDCs in 96-well plates at a density of 1.0 × 10^5 cells/well. Stimulate the cells with the desired inducer (e.g., heat-treated Lactiplantibacillus plantarum OLL2712, TLR2 agonists like Pam3CSK4, or LTA) for 24 hours.
  • 3. Cytokine Measurement: Collect the cell culture supernatant after 24 hours. Measure the concentration of IL-10 using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Isolation and Expansion of Human CD4+IL-10+ T Cells

This protocol provides a method for isolating and expanding pure populations of human IL-10-secreting T cells from peripheral blood for functional studies [5].

  • 1. PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from donor blood via density centrifugation on Histopaque-1077.
  • 2. T Cell Stimulation: Resuspend PBMCs in culture media and stimulate them with a T-cell activator (e.g., CytoStim) for 16 hours at 37°C.
  • 3. IL-10 Secretion Assay:
    • Purify CD4+ T cells by negative selection.
    • Perform an IL-10 secretion assay. This involves capturing secreted IL-10 on the cell surface with a catch reagent, followed by staining with a PE-labeled detection antibody.
    • Stain cells with a viability dye (e.g., 7-AAD).
  • 4. Cell Sorting: Use a fluorescence-activated cell sorter (FACS) to isolate live (7-AAD-) and IL-10 secreting (IL-10+) CD4+ T cells. IL-10- cells can be collected as a control population.
  • 5. T Cell Expansion: Expand the isolated CD4+IL-10+ T cells by stimulating them with either:
    • Antigen-specific method: Antigen (e.g., PPD at 50 µg/mL) and irradiated PBMCs as antigen-presenting cells (APCs).
    • Polyclonal method: Anti-CD3/CD28 Dynabeads.
    • Culture in the presence of recombinant human IL-2 (60 U/mL) and IL-15 (10 ng/mL). Split cells and supplement with cytokines as needed for 10-14 days.

IL-10 Signaling Pathway

IL-10 mediates its anti-inflammatory effects by binding to a specific cell surface receptor complex, triggering a well-defined intracellular signaling cascade [1] [3]. The diagram below illustrates this pathway.

IL10_Signaling_Pathway IL10 IL10 IL10R_alpha IL10R_alpha IL10->IL10R_alpha IL10R_beta IL10R_beta IL10R_alpha->IL10R_beta JAK1 JAK1 IL10R_alpha->JAK1 TYK2 TYK2 IL10R_beta->TYK2 STAT3 STAT3 JAK1->STAT3 Phosphorylation TYK2->STAT3 Phosphorylation STAT3_Dimer STAT3_Dimer STAT3->STAT3_Dimer Dimerization STAT3_Dimer_Nuc STAT3_Dimer_Nuc STAT3_Dimer->STAT3_Dimer_Nuc Nuclear Translocation Anti_Inflammatory_Response Anti_Inflammatory_Response STAT3_Dimer_Nuc->Anti_Inflammatory_Response Gene Transcription

  • Diagram Title: IL-10 Receptor JAK-STAT Signaling Pathway

The IL-10 homodimer binds to a tetrameric receptor complex composed of two IL-10Rα and two IL-10Rβ chains [1]. This binding brings the receptor-associated tyrosine kinases JAK1 (bound to IL-10Rα) and Tyk2 (bound to IL-10Rβ) into close proximity, leading to their trans-activation [3]. The activated kinases then phosphorylate the transcription factor STAT3. Phosphorylated STAT3 forms homodimers that translocate to the nucleus, where they bind to specific promoter elements and drive the transcription of genes responsible for IL-10's anti-inflammatory effects [1] [3].

Key Experimental Considerations

When designing your IL-10 production assays, please keep the following points in mind:

  • Stimulus Selection: The choice of stimulus (e.g., LPS for innate cells, PMA/Ionomycin for T cells, or specific bacterial strains) is critical, as different pathways can induce IL-10 [2] [4].
  • Inclusion of Brefeldin A: For intracellular cytokine staining, the use of a protein transport inhibitor like Brefeldin A is essential to prevent cytokine secretion and allow for intracellular accumulation [2].
  • Appropriate Controls: Always include unstimulated controls and isotype controls for flow cytometry to accurately gate positive populations and determine background signal [2].
  • Cell Viability: Protocols involving cell sorting and expansion should include steps to exclude dead cells, as they can non-specifically bind antibodies and affect purity [5].

References

Comprehensive Application Notes and Protocols for WH-4-023: A Potent Dual Lck/Src Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

WH-4-023 is a potent, selective, and orally bioactive inhibitor of Src family kinases with significant potential for anti-inflammatory and anticancer applications. This small molecule therapeutic candidate demonstrates exceptional potency against lymphocyte-specific protein tyrosine kinase (Lck) and cellular sarcoma kinase (Src), with half-maximal inhibitory concentration (IC₅₀) values of 2 nM and 6 nM, respectively, in cell-free assays. First reported in the Journal of Medicinal Chemistry in 2006, this compound has since become a valuable research tool for investigating T-cell receptor signaling, cancer pathogenesis, and stem cell biology [1] [2].

The compound, chemically described as N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]carbamic acid (2,6-dimethylphenyl) ester, belongs to the 2-aminopyrimidine carbamate class of kinase inhibitors. With a molecular formula of C₃₂H₃₆N₆O₄ and a molecular weight of 568.67 g/mol, this compound exhibits optimal physicochemical properties for biological research, including sufficient solubility in dimethyl sulfoxide (DMSO) (12-60 mg/mL) and ethanol (6 mg/mL) for in vitro applications [3] [2]. Beyond its primary activity against Lck and Src, this compound also demonstrates potent inhibition of salt-inducible kinases (SIK), with IC₅₀ values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively, while showing remarkable selectivity (>300-fold) against unrelated kinases such as p38α and kinase insert domain receptor (KDR) [1] [4].

Biological Activity and Mechanism of Action

Primary Kinase Inhibition

This compound functions through competitive inhibition at the ATP-binding site of Src family kinases, particularly targeting Lck and Src with nanomolar potency. The signaling pathways affected by this compound inhibition and their downstream biological consequences are summarized below:

The specificity profile of this compound is particularly notable, as it demonstrates minimal activity against p38α and KDR even at much higher concentrations, making it a valuable tool for dissecting specific kinase-driven pathways without confounding off-target effects [1] [5]. This selective inhibition profile has enabled researchers to utilize this compound in complex biological systems where multiple signaling pathways operate concurrently.

Downstream Biological Effects

The inhibition of Lck and Src by this compound produces profound immunomodulatory effects, particularly in T-cell mediated immune responses. In purified human T-cells, this compound effectively suppresses interleukin-2 (IL-2) secretion and T-cell proliferation induced by anti-CD3 and anti-CD28 antibody stimulation [5]. This immunomodulatory activity extends to inflammatory settings, where this compound increases lipopolysaccharide (LPS)-stimulated IL-10 production while simultaneously suppressing proinflammatory cytokine secretion [3]. The compound's ability to modulate immune responses has prompted investigation into its potential applications for autoimmune diseases and inflammation-mediated tissue damage.

In cancer research, this compound has demonstrated potent antiproliferative effects across diverse human cancer cell lines. Notably, the compound shows exceptional activity against certain leukemia models, with IC₅₀ values of 3.8 nM in LAMA-84 cells and 9.5 nM in EoL-1 cells [4]. Solid tumor models also respond to this compound treatment, though generally requiring higher concentrations, with IC₅₀ values ranging from 20-950 nM across various cancer types including lung, renal, and esophageal carcinomas [4]. This differential sensitivity highlights the compound's potential therapeutic window and suggests particular relevance for hematopoietic malignancies.

Reconstitution Protocols and Formulation

Stock Solution Preparation

Proper reconstitution of this compound is critical for maintaining compound stability and ensuring experimental reproducibility. The following protocols detail the preparation of stock solutions suitable for various research applications:

Table 1: this compound Stock Solution Preparation Guide

Solvent Max Concentration Preparation Method Storage Conditions
DMSO 12-60 mg/mL (21.1-105.5 mM) Dissolve directly with gentle vortexing or brief sonication -20°C for 1 month; -80°C for 6 months [3] [2]
Ethanol 6 mg/mL (10.55 mM) Dissolve with gentle heating (37-40°C) if needed -20°C for 1 month; avoid repeated freeze-thaw cycles [3] [5]
Water <1 mg/mL (Practically insoluble) Not recommended for stock solutions N/A [3]

For routine in vitro applications, preparation of a 10 mM stock solution in DMSO is recommended. This can be achieved by dissolving 5.69 mg of this compound in 1 mL of anhydrous DMSO, followed by brief vortexing for 30-60 seconds until a clear solution is obtained. If incomplete dissolution is observed, brief sonication (10-15 seconds in a water bath sonicator) may be employed. Aliquoting the stock solution into small, single-use volumes is strongly advised to minimize freeze-thaw cycles and maintain compound integrity [3] [6].

In Vivo Formulation

For animal studies, this compound can be formulated for oral administration using two primary approaches:

  • Formulation 1 (Aqueous-based): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline. Sequentially add 100 μL of 7.7 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly; add 50 μL Tween-80 and mix; finally add 450 μL saline to adjust to 1 mL final volume. This formulation yields a clear solution at ≥0.77 mg/mL (1.35 mM) [3] [6].

  • Formulation 2 (Oil-based): 10% DMSO + 90% corn oil. Add 100 μL of 7.7 mg/mL DMSO stock solution to 900 μL corn oil and mix thoroughly. This formulation is preferred for longer-term dosing regimens exceeding two weeks [3] [6].

Both formulations maintain this compound stability and provide consistent oral bioavailability, supporting the compound's demonstrated in vivo efficacy in inflammation models [3] [5].

In Vitro Applications and Protocols

Kinase Inhibition Assays

The enzymatic activity of this compound against Lck can be quantified using a homogeneous time-resolved fluorescence (HTRF) kinase assay as originally described by Martin et al. (2006) [5] [2]:

  • Assay Principle: ATP-dependent phosphorylation of a biotinylated gastrin peptide substrate by recombinant Lck kinase domain (GST-fusion, amino acids 225-509)
  • Reaction Conditions: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA
  • Kinase Concentration: 250 pM Lck
  • Substrate/ATP: 1.2 μM biotinylated gastrin peptide, 0.5 μM ATP (Km,app = 0.6 ± 0.1 μM)
  • Inhibition Testing: Pre-incubate this compound (typically 0.1-100 nM) with kinase for 10 minutes before initiating reaction with ATP/substrate
  • Detection: Quench with 160 μL detection reagent containing streptavidin-allophycocyanin (0.0004 mg/mL) and europiated anti-phosphotyrosine antibody (0.025 nM)
  • Reading: Fluorescence measurement with excitation at 320 nm, emission at 615 nm and 655 nm

This highly sensitive assay enables precise determination of IC₅₀ values and facilitates structure-activity relationship studies [5]. For screening purposes, this compound is typically tested at 10 μM initial concentration followed by dose-response analysis.

Cellular Activity Assessment

The cellular potency of this compound in T-cell signaling inhibition can be evaluated using the following protocol adapted from Martin et al. (2006) [5] [2]:

  • T-cell Purification: Isolate human T-cells from peripheral blood lymphocytes (hPBL) using negative selection
  • Compound Treatment: Pre-incubate T-cells (1×10⁵ cells/well in 96-well plates) with this compound (0.1-1000 nM) for 30-60 minutes
  • Stimulation: Activate cells with anti-CD3 and anti-CD28 antibodies (typically 1 μg/mL each)
  • Incubation: Culture for approximately 20 hours at 37°C in 5% CO₂
  • IL-2 Quantification: Measure secreted IL-2 in supernatants by ELISA
  • Proliferation Assessment: Pulse cells with ³H-thymidine overnight, harvest onto glass fiber filters, and quantify incorporation by scintillation counting
  • Control Stimulation: Include PMA and calcium ionophore as alternative T-cell activation controls

This comprehensive approach allows simultaneous assessment of both early signaling events (IL-2 production) and downstream functional responses (proliferation) [5].

Table 2: Cellular Activity Profile of this compound Across Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (μM) Assay Type
LAMA-84 Chronic myelogenous leukemia 0.0000038 Growth inhibition [4]
EoL-1 Eosinophilic leukemia 0.0000095 Growth inhibition [4]
K-562 Chronic myelogenous leukemia 0.0001617 Growth inhibition [4]
NCI-SNU-16 Gastric carcinoma 0.01572 Growth inhibition [4]
A498 Renal carcinoma 0.18945 Growth inhibition [4]
TE-8 Esophageal carcinoma 0.23924 Growth inhibition [4]

Stem Cell Research Applications

Naive Human Pluripotent Stem Cell Culture

This compound has emerged as a critical component in the defined culture conditions for supporting self-renewal of naive human embryonic stem cells (hESCs). When combined with other small molecule inhibitors (PD 0325901, CHIR 99021, and SB 590885), this compound facilitates the maintenance of ground state pluripotency by modulating signaling pathways that promote differentiation [1] [7]. The experimental workflow for implementing this compound in naive hESC culture is outlined below:

G Start hPSCs in Primed State Medium Naive Pluripotency Medium Formulation Start->Medium WH4023 This compound (0.5-1 μM) Medium->WH4023 Add Inhibitor Cocktail PD PD 0325901 (MEK Inhibitor) Medium->PD CHIR CHIR 99021 (GSK3β Inhibitor) Medium->CHIR SB SB 590885 (BRAF Inhibitor) Medium->SB Culture Culture 5-7 Days WH4023->Culture PD->Culture CHIR->Culture SB->Culture Assess Assess Naive Markers Culture->Assess Maintain Maintain Naive State Assess->Maintain Passage Weekly

The inclusion of this compound at 0.5-1 μM concentration in naive hESC media formulations significantly improves the stability of the pluripotent state by inhibiting differentiation-promoting signals while preserving self-renewal capacity [1]. This application leverages this compound's activity against SIK family kinases, which have been implicated in regulating stem cell fate decisions.

Protocol for Naive hESC Maintenance
  • Base Medium: Prepare mTeSR Plus or equivalent defined medium
  • Inhibitor Cocktail: Supplement with this compound (0.5-1 μM), PD 0325901 (0.5-1 μM), CHIR 99021 (3 μM), and SB 590885 (0.5-1 μM)
  • Cell Seeding: Plate primed hESCs as single cells at 25,000-50,000 cells/cm² on Matrigel or Laminin-521-coated plates
  • Culture Conditions: Maintain at 37°C, 5% O₂, 7% CO₂ (hypoxic conditions preferred for naive state)
  • Medium Change: Replace medium daily with freshly prepared inhibitor cocktails
  • Passaging: Dissociate with Accutase every 5-7 days at 70-80% confluence
  • Characterization: Assess naive markers (KLF4, TFCP2L1, DPPA3) by immunostaining or RT-qPCR

This protocol enables robust maintenance of naive pluripotency over multiple passages while minimizing spontaneous differentiation [1] [7].

Technical Specifications and Physicochemical Properties

Table 3: Comprehensive Physicochemical Profile of this compound

Property Specification Experimental Details
Molecular Formula C₃₂H₃₆N₆O₄ Confirmed by mass spectrometry [3]
Molecular Weight 568.67 g/mol Exact mass: 568.279 [3]
CAS Number 837422-57-8 Unique chemical identifier [3]
Purity ≥98-99.87% HPLC analysis [3] [6] [4]
Appearance White to off-white solid Crystalline powder [3] [2]
Density 1.2±0.1 g/cm³ Predicted value [3]
Boiling Point 743.2±70.0°C At 760 mmHg [3]
Flash Point 403.3±35.7°C [3]
Vapor Pressure 0.0±2.5 mmHg At 25°C [3]
LogP 3.42 Partition coefficient [3]
Hydrogen Bond Donors 1 Structural count [3]
Hydrogen Bond Acceptors 9 Structural count [3]
Rotatable Bonds 9 Structural count [3]
Heavy Atom Count 42 Structural count [3]
Stability Stable for 2 years as powder Store at -20°C, protected from light [2]

Quality Control and Storage

Storage Recommendations

Proper storage of this compound is essential for maintaining long-term stability and experimental reproducibility:

  • Powder Form: Store desiccated at -20°C; stable for 3 years under these conditions [3] [2]
  • DMSO Stock Solutions: Store at -20°C for up to 1 month; -80°C for up to 6 months [3]
  • In Vivo Formulations: Prepare fresh on day of use; do not store for more than 24 hours [6]
  • Shipping: Stable at ambient temperature for several days during transit [3]
Quality Assessment

Routine quality control of this compound should include:

  • Purity Analysis: HPLC verification (typically ≥98%) [3] [4]
  • Solubility Confirmation: Clear solution at stated concentrations in DMSO
  • Bioactivity Validation: Periodic testing in control kinase or cellular assays

Troubleshooting and Technical Notes

  • Precipitation Issues: If compound precipitates from solution, warm to 37°C with gentle vortexing; avoid excessive heating
  • Variable Cellular Responses: Ensure consistent cell passage number and culture conditions; primary T-cell donors may show inherent variability
  • In Vivo Formulation Stability: If precipitation occurs in aqueous formulations, increase PEG300 content incrementally (up to 50%)
  • Enzymatic Assay Variability: Use fresh ATP solutions and maintain consistent kinase storage conditions

References

Solubility and Preparation of WH-4-023

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and solubility data for WH-4-023 from multiple supplier specifications.

Property Specification Citation
Molecular Weight 568.67 g/mol [1] [2] [3]
Purity Typically ≥98% to >99% [1] [4] [5]
Solubility in DMSO 100 mM (56.9 mg/mL); 25 mg/mL (43.96 mM) [1] [2] [6]
Solubility in Ethanol ~6 mg/mL (10.55 mM); requires gentle warming and sonication [3] [7]
Solubility in Water Insoluble or slightly soluble (<1 mg/mL) [3] [7]
Preparing Stock Solutions

For preparing stock solutions, here are the standard protocols based on the solubility data:

  • Standard DMSO Stock Solution (10-100 mM)

    • To prepare a 10 mM solution, dissolve 5.69 mg of this compound in 1 mL of anhydrous DMSO. [2]
    • For a 100 mM solution, dissolve 56.9 mg in 1 mL of DMSO. [1] [6]
    • Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results. [2]
  • Ethanol Stock Solution (~10 mM)

    • Dissolve ~6 mg of this compound in 1 mL of ethanol. Gentle warming and brief sonication are recommended to aid dissolution. [3] [7]
  • Working Solutions for Cell-Based Assays

    • It is crucial to dilute the DMSO stock solution into the aqueous cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity. [7]
  • In Vivo Formulation (Example)

    • One referenced protocol suggests a formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. [2]
    • For example, to prepare 1 mL of a 0.77 mg/mL working solution:
      • Add 100 µL of a 7.7 mg/mL DMSO stock solution to 400 µL PEG300 and mix.
      • Add 50 µL Tween-80 and mix.
      • Add 450 µL Saline to a final volume of 1 mL. [2]

Experimental Protocols and Biological Context

To ensure your experiments are reproducible, here are detailed methodologies for key assays involving this compound.

Kinase Inhibition Assay (Lck)

This protocol is adapted from the original research that established the potency of this compound. [3] [7]

  • Objective: To determine the IC50 of this compound against Lck kinase in a cell-free system.
  • Key Reagents:
    • Enzyme: Lck (GST-kinase domain fusion, 250 pM final concentration).
    • Substrate: Biotinylated gastrin peptide (1.2 µM final concentration).
    • Cofactor: ATP (0.5 µM final concentration).
    • Buffer: 50 mM HEPES (pH=7.5), 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA.
  • Detection Method:
    • The assay is quenched with a detection reagent.
    • Phosphorylation is detected using a homogeneous time-resolved fluorescence (HTRF) readout with Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
    • The plate is read with excitation at 320 nm and emission at 615 nm and 655 nm. [3] [7]

This experimental workflow can be visualized as follows:

kinase_assay_workflow Start Prepare this compound in DMSO Step1 Incubate Lck Enzyme, ATP, Substrate, and This compound in Assay Buffer Start->Step1 Step2 Quench Reaction with Detection Reagent Step1->Step2 Step3 Add Eu-anti-PY Antibody and SA-APC Step2->Step3 Step4 HTRF Readout: Ex 320nm / Em 615nm & 655nm Step3->Step4 End Analyze Data, Calculate IC50 Step4->End

Cell-Based Assay (T-cell IL-2 Secretion)

This protocol describes how this compound is used in a cellular context to study T-cell receptor signaling. [7]

  • Objective: To test the potency of this compound in inhibiting TCR/CD28-mediated IL-2 secretion in human T-cells.
  • Cell Culture:
    • Purify T-cells from human peripheral blood lymphocytes (hPBL).
    • Pre-incubate cells (1×10^5 cells/well) with or without this compound.
    • Stimulate cells with a combination of anti-CD3 and anti-CD28 antibodies.
    • Culture for ~20 hours at 37°C in 5% CO2.
  • Analysis:
    • Quantify secreted IL-2 in the supernatant by ELISA.
    • (Optional) Assess proliferation by pulsing cells with ³H-thymidine overnight. [7]

Troubleshooting Common Issues

Unexpectedly low solubility or precipitate in aqueous buffer:

  • Cause: this compound has very low water solubility. Precipitates can form if the stock solution is added too abruptly to the aqueous medium or if the final concentration is too high.
  • Solution: Ensure the DMSO stock solution is clear before use. When diluting, add the stock dropwise to the warm buffer or medium while vortexing gently. Do not exceed the solubility limits outlined above.

Loss of activity in cell-based assays:

  • Cause: Improper storage can lead to compound degradation. This compound should be stored as recommended.
  • Solution:
    • Powder: Store desiccated at -20°C. [3] [7]
    • Stock solution in DMSO: Aliquot and store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles. [2] [7]

Biological Pathways and Applications

To better design your experiments, it is helpful to understand the primary kinase targets of this compound and the biological pathways it affects.

  • Primary Targets: this compound is a potent and selective dual inhibitor of Lck and Src kinases, with IC50 values of 2 nM and 6 nM, respectively. It exhibits over 300-fold selectivity against kinases like p38α and KDR. [1] [3] [5]
  • Secondary Targets: It also potently inhibits Salt-Inducible Kinases (SIKs), with IC50 values of 10 nM, 22 nM, and 60 nM for SIK1, SIK2, and SIK3, respectively. [1] [3]
  • Key Applications in Research:
    • T-cell Signaling Studies: Due to its potent inhibition of Lck, a key kinase in the TCR signaling pathway, it is used to study T-cell activation, IL-2 secretion, and proliferation. [7]
    • Macrophage Polarization: Inhibition of SIKs by this compound can control the interconversion of classically activated and regulatory macrophages, boosting IL-10 production and suppressing pro-inflammatory cytokines. [3]
    • Maintaining Naive Pluripotency: In combination with other small molecules (PD 0325901, CHIR 99021, SB 590885), it supports the self-renewal of naive human embryonic stem cells (hESCs). [1] [4]

The following diagram summarizes the key signaling pathways modulated by this compound:

wh4_023_pathways cluster_kinases Kinase Targets cluster_cell1 T-cell cluster_cell2 Macrophage WH4023 This compound Lck Lck / Src WH4023->Lck SIK SIK 1/2/3 WH4023->SIK TCR TCR / CD28 Stimulation Lck->TCR LPS LPS Stimulation SIK->LPS IL2 ↑ IL-2 Secretion ↑ Proliferation TCR->IL2 IL10 ↑ IL-10 Production LPS->IL10 Cytokines ↓ Pro-inflammatory Cytokines LPS->Cytokines

References

WH-4-023 Technical Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physical and chemical properties of WH-4-023 from supplier datasheets.

Property Specification
CAS Number 837422-57-8 [1] [2] [3]
Molecular Formula C₃₂H₃₆N₆O₄ [1] [2] [3]
Molecular Weight 568.67 g/mol [1] [2] [3]
Purity ≥98% (HPLC) to 99.87% [1] [2] [3]
Appearance Solid, white to off-white powder [2] [3]

Stock Solution Preparation & Storage

Based on the available information, here are the standard protocols for handling this compound.

  • Solubility: this compound is highly soluble in DMSO. Supplier data indicates maximum concentrations of 100 mg/mL (175.84 mM) [4] to 56.87 mg/mL (100 mM) [1].
  • Storage of Powder: The solid compound should be stored desiccated at -20°C [1] [5].
  • Storage of Stock Solutions: While specific stability studies were not found, supplier recommendations and general lab practice suggest:
    • Aliquot stock solutions to avoid repeated freeze-thaw cycles.
    • Store at -20°C for short-term use (e.g., one month) [5] or -80°C for longer-term storage (e.g., two years) [2] [4].

Experimental Protocols from Literature

The kinase assay protocol below is provided for reference as a typical method for evaluating this compound activity.

G Start Start Kinase Assay A Prepare Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA) Start->A B Add Components to Well: • Lck enzyme (250 pM) • Biotinylated gastrin peptide (1.2 µM) • ATP (0.5 µM) • this compound or DMSO control A->B C Initiate Reaction (Incubate at RT) B->C D Quench Reaction (Add Detection Reagent: Tris buffer, EDTA, SA-APC, Eu-anti-PY Ab) C->D E Read Plate (Excitation: 320 nm Emission: 615 nm & 655 nm) D->E F Calculate Emission Ratio (665 nm / 615 nm) E->F End Analyze Data (Normalize, Calculate IC₅₀) F->End

Frequently Asked Questions

Here are answers to some common troubleshooting questions.

  • What is the typical assay window for a this compound kinase assay? A clear assay window is critical. If no window is observed, the most common reasons are an improperly set up instrument (especially incorrect emission filters for TR-FRET assays) or issues with the development reaction itself [6]. Always test your plate reader's setup with control reagents before beginning assays.

  • Why might my calculated IC₅₀ values differ from literature values? Differences in IC₅₀ values between labs are most commonly due to variations in how stock solutions are prepared [6]. Ensure accurate weighing and dissolution, and note that differences in assay conditions (e.g., ATP concentration, enzyme lot) can also contribute to variability.

  • My cell-based assay shows no activity. What could be wrong? If this compound is inactive in cell-based assays but works in biochemical assays, consider these possibilities: the compound may not effectively cross the cell membrane, it could be effluxed by cellular pumps, or it might be targeting an inactive form of the kinase in the cellular context [6].

Key Considerations for Your Technical Center

  • Stability Data Gap: The primary information missing from the search results is definitive, data-driven shelf-life for this compound stock solutions in DMSO at various temperatures. You may need to establish this internally through stability-testing experiments.
  • General Best Practices: For your support center, it is helpful to include general guidelines for making stock solutions, such as using online calculators, proper labeling, and aseptic technique for cell culture work [7].

References

Physical Properties and Solubility of WH-4-023

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and solubility data for WH-4-023 from supplier documentation [1] [2] [3]:

Property Specification
Molecular Weight 568.67 g/mol [1] [2] [3]
Physical Appearance Off-white solid [2] [3]
Solubility in DMSO ~60 mg/mL (approximately 105 mM) [2] [4]
Solubility in Water Insoluble [3]
Solubility in Ethanol ≥2.42 mg/mL (with gentle warming and ultrasonication) [3]
Storage Temperature -20°C [2] [3]
Stability in DMSO Up to 2 months at -20°C [2]

Experimental Protocol and Handling

One supplier provides a specific protocol for dissolving this compound [3]:

  • Recommended Solvent: DMSO.
  • Preparation Method: To achieve higher concentrations, warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic bath for a short period [3].
  • Storage of Stock Solutions: The stock solution can be stored below -20°C for several months [3]. Another supplier specifies that solutions in DMSO are stable for up to 2 months at -20°C [2].

Troubleshooting Precipitation

While the search results do not contain explicit FAQs on precipitation, the solubility data suggests the following common issues and solutions:

  • Problem: Precipitation after dilution from DMSO stock into aqueous buffers.

    • Cause: this compound is insoluble in water. When a DMSO stock is added to an aqueous cell culture medium, the compound can crash out if the final concentration exceeds its very low solubility in the aqueous solution or if it is added too quickly.
    • Solution: Ensure the final concentration of DMSO in your assay is kept low (typically ≤0.1-1%). When diluting, add the DMSO stock dropwise to the warm, well-agitated aqueous buffer to facilitate proper dispersal.
  • Problem: Precipitation during storage.

    • Cause: Stock solutions in DMSO can absorb moisture from the air upon repeated freezing and thawing, or if stored improperly, leading to precipitation.
    • Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed when removing them from the freezer.
  • Problem: Cannot dissolve powder to the desired concentration.

    • Cause: The powder may have degraded or was not stored properly, though this is less likely than simple insolubility.
    • Solution: Follow the recommended protocol of gentle warming (37°C) and sonication [3]. Verify that you are not attempting to dissolve the compound in water or buffers directly. Confirm the calculated mass and volume for your stock solution.

Experimental Workflow for Solubility Management

The following diagram outlines the recommended workflow to prevent precipitation when preparing and using this compound solutions:

Start Start: Prepare this compound Solution Step1 Weigh powder and add pure DMSO Start->Step1 Step2 Warm at 37°C for 10 mins and/or sonicate Step1->Step2 Step3 Vortex to ensure complete dissolution Step2->Step3 Step4 Aliquot into single-use vials Store at -20°C Step3->Step4 Step5 For assay use: Thaw one aliquot Step4->Step5 Step6 Add to aqueous buffer DROPWISE with vigorous mixing Step5->Step6 Step7 Proceed with experiment Step6->Step7 Problem Precipitation Observed? Step6->Problem Problem->Step7 No Fix Re-warm and sonicate if in pure DMSO Problem->Fix Yes Fix->Step6

Key Takeaways

  • DMSO is Essential: this compound must first be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM) before further dilution into aqueous systems [2] [3].
  • Gentle Heat and Sonication Are Key Tools: Use the recommended techniques of warming to 37°C and brief sonication to dissolve the powder and re-dissolve any precipitate in your DMSO stock [3].
  • Proper Storage Prevents Problems: Storing small, single-use aliquots at -20°C protects your stock from moisture and freeze-thaw cycles, maintaining its stability [2] [3].

References

optimizing WH-4-023 concentration for IL-10

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023: Mechanism and IL-10 Induction

This compound is a potent, selective, and orally bioactive dual inhibitor of the Src family kinases, Lck and Src [1]. Its role in enhancing IL-10 production is linked to its concurrent inhibition of the Salt-Inducible Kinases (SIKs) [2] [3].

The relationship between this compound's kinase inhibition and the increase in IL-10 can be summarized as follows:

G WH4023 This compound Administration KinaseInhibition Dual Kinase Inhibition WH4023->KinaseInhibition LckSrc Lck / Src Kinases KinaseInhibition->LckSrc SIKs SIK 1, 2, 3 KinaseInhibition->SIKs IL10Up Increased IL-10 Production SIKs->IL10Up Inhibition CytokineShift Shift in Cytokine Profile IL10Up->CytokineShift SupPro Suppressed Pro-inflammatory Cytokine Secretion CytokineShift->SupPro Suppresses StimAnti Stimulated Anti-inflammatory IL-10 Production CytokineShift->StimAnti Stimulates

Optimal Concentrations and Key Data

The effective concentration of this compound depends on your experimental model (cell-free, cell-based, or in vivo). The tables below summarize key data.

Table 1: this compound Inhibitory Concentration (IC₅₀) Profile

Kinase Target IC₅₀ (nM) Experimental System
Lck 2 nM Cell-free assay [1] [2] [4]
Src 6 nM Cell-free assay [1] [2] [4]
SIK1 10 nM Cell-free assay [2] [3]
SIK2 22 nM Cell-free assay [2] [3]
SIK3 60 nM Cell-free assay [2] [3]

Table 2: Practical Working Concentration Guidelines

Experimental Setting Recommended Concentration Key Findings & Context
In Vitro (Cell Culture) 1 µM Used in naive human pluripotent cell culture; improved viability and reporter activity [2].
In Vivo Formulation ≥ 0.77 mg/mL (1.35 mM) Solubilized in specific vehicles for administration; saturation unknown [1] [4].

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from referenced Lck HTRF (Homogeneous Time-Resolved Fluorescence) kinase assays [2] [4].

  • Principle: Measures ATP-dependent phosphorylation of a biotinylated peptide substrate in the presence or absence of this compound.
  • Reagents:
    • Enzyme: GST-Lck kinase domain fusion (AA 225-509), 250 pM final concentration.
    • Substrate: Biotinylated gastrin peptide, 1.2 µM final concentration.
    • ATP: 0.5 µM final concentration.
    • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
    • Detection Reagent: 160 µL of buffer containing 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween-20, Streptavidin-allophycocyanin (SA-APC; 0.0004 mg/mL final), and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY; 0.025 nM final).
  • Procedure:
    • Prepare the reaction mix with buffer, ATP, substrate, and the Lck enzyme.
    • Add this compound (at varying concentrations for dose-response) or DMSO control to the reaction.
    • Incubate to allow the kinase reaction to proceed.
    • Stop the reaction by adding the detection reagent.
    • Read the plate using a fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm.
    • Calculate the ratio of emissions (665 nm / 615 nm) and determine IC₅₀ values.
Cell-Based Assay for IL-10 Modulation
  • Cell Preparation: Isolate and culture primary human monocytes or macrophages.
  • Stimulation & Treatment: Pre-treat cells with this compound (e.g., 1 µM) for a suitable period (e.g., 1-2 hours), then stimulate with LPS (e.g., 100 ng/mL) to induce an inflammatory response [2] [3] [5].
  • Analysis:
    • Cytokine Measurement: Collect cell culture supernatants after ~72 hours. Quantify IL-10 and pro-inflammatory cytokines (e.g., TNF-α) using ELISA or a multiplex Luminex assay [1] [6].
    • Cell Viability: Perform simultaneous viability assays (e.g., MTT) to ensure cytokine changes are not due to cytotoxicity.

Troubleshooting Common Issues

Problem: Low solubility of this compound in aqueous buffers.

  • Solution: Prepare a concentrated stock solution in high-quality, freshly opened DMSO. The solubility in DMSO is >10 mM (≥12 mg/mL) [1] [4]. For working solutions, warm the vial at 37°C and briefly sonicate to fully dissolve [2] [3]. The final DMSO concentration in cell culture should typically be kept below 0.1-0.5% to avoid cytotoxicity.

Problem: High background in kinase assay or lack of signal.

  • Solution:
    • Ensure ATP concentration is at or near the apparent Km (0.5 µM in the referenced protocol) to maximize assay sensitivity [2] [4].
    • Titrate the enzyme concentration to find a linear range of activity.
    • Verify the freshness and activity of all detection reagents, especially the SA-APC and Eu-anti-PY antibody.

Problem: Inconsistent IL-10 induction in cell assays.

  • Solution:
    • Use early-passage cells and strictly control cell density, as these factors greatly influence response.
    • Optimize the timing of this compound pre-treatment relative to the LPS stimulus. A 1-2 hour pre-treatment is common.
    • Include a positive control for IL-10 production (e.g., a known SIK inhibitor) to confirm your system is functioning correctly [2] [3].

Formulation and Handling Guide

Table 3: Physicochemical Properties & Storage

Property Specification
Molecular Formula C₃₂H₃₆N₆O₄ [1] [2]
Molecular Weight 568.67 g/mol [1] [2]
CAS Number 837422-57-8 [1] [4]
Storage (Powder) Desiccate at -20°C; stable for 3 years [1] [3]
Storage (Solution) -80°C for 6 months; -20°C for 1 month (avoid repeated freeze-thaw) [1] [4]

Recommended In Vivo Formulations:

  • Formulation 1 (Aqueous): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Sequentially add co-solvents to the DMSO stock. This yields a clear solution at ≥ 0.77 mg/mL [1] [4].
  • Formulation 2 (Oil-based): 10% DMSO + 90% Corn Oil. Add DMSO stock to corn oil and mix evenly. This yields a clear solution at ≥ 0.77 mg/mL [1] [4].

References

WH-4-023 cell viability effects

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023: Compound Overview

What is the primary biological activity of this compound? this compound is a potent and selective small-molecule inhibitor. Its primary known targets are lymphocyte-specific protein tyrosine kinase (Lck) and Src, which are cytoplasmic tyrosine kinases of the Src family expressed in immune cells like T cells and NK cells [1].

The table below summarizes its key inhibitory profile:

Target Reported IC₅₀ Value Selectivity Notes
Lck 2 nM >300-fold selective against p38α and KDR [1].
Src 6 nM [1]
SIK1 10 nM Salt-Inducible Kinase 1 [1].
SIK2 22 nM Salt-Inducible Kinase 2 [1].
SIK3 60 nM Salt-Inducible Kinase 3 [1].

What are the known cellular effects and applications of this compound? Beyond its role as a kinase inhibitor, this compound has been shown to influence critical cell functions. It can increase LPS-stimulated IL-10 production while suppressing pro-inflammatory cytokine secretion, indicating a role in modulating immune responses [1]. Furthermore, when combined with other small molecules (PD 0325901, CHIR 99021, and SB 590885), it supports the self-renewal of naive human embryonic stem cells (hESCs) [1].

Experimental Protocols & Troubleshooting

What is the recommended protocol for reconstituting and storing this compound? Proper handling is critical for maintaining compound integrity and experimental reproducibility [2].

  • Solubility: ≥ 46.8 mg/mL (82.30 mM) in DMSO [1].
  • Storage: The lyophilized powder should be desiccated at -20°C [1].
  • Preparation of Stock Solutions: Dissolve the powder in DMSO to create a concentrated stock solution. It is recommended to prepare and use fresh stock solutions on the same day. If necessary, stock solutions can be stored sealed below -20°C for several months. Before use, allow the vial to stand at room temperature for at least an hour to ensure stability [1].
  • Dilution: Further dilutions can be made using an appropriate aqueous buffer, such as PBS. Be aware that the final concentration of DMSO in your cell culture assays should be kept as low as possible (typically below 0.1-1%) to avoid solvent cytotoxicity [2].

How should I design my cell viability assay to avoid common pitfalls when testing this compound? Many issues with data replicability stem from suboptimal experimental design [2]. The following workflow and guidelines can help you optimize your assay.

Start Start Experiment Plan Assay Design Phase Start->Plan Opt1 Use matched DMSO controls for each dose Plan->Opt1 Opt2 Prepare fresh drug dilutions for each experiment Plan->Opt2 Opt3 Use medium with 10% FBS unless serum-free is essential Plan->Opt3 Exec Assay Execution Opt1->Exec Opt2->Exec Opt3->Exec Warn1 Avoid evaporation: Seal plates properly Exec->Warn1 Warn2 Avoid edge effects: Do not use perimeter wells Exec->Warn2 End Analyze Data Warn1->End Warn2->End

Here are the key considerations based on the optimized workflow:

  • Evaporation: A major source of error. Evaporation from drug dilution plates, even when stored at 4°C or -20°C, can concentrate your compound and drastically alter dose-response curves [2].

    • Solution: Prepare fresh drug dilutions for each experiment. For long-term storage of stock solutions, use tightly sealed vials. When incubating cell culture plates, ensure they are properly sealed and humidified to minimize evaporation, which is often worst in perimeter wells [2].
  • DMSO Cytotoxicity: The solvent DMSO can itself be cytotoxic at high concentrations, confounding your viability results [2].

    • Solution: Use a "matched" DMSO control for each drug concentration. This means including a control well that contains the same concentration of DMSO as the corresponding drug-treated well. This prevents artifactual dose-response curves that start above 100% viability [2].
  • Growth Medium: Using serum-free medium can sometimes increase variability and negatively impact cell health [2].

    • Solution: Unless specifically required (e.g., to avoid serum interference with the drug's mechanism), use a growth medium supplemented with 10% Fetal Bovine Serum (FBS) for more stable and reproducible conditions [2].

What are the different methods for assessing cell viability, and how do I choose? Cell viability methods are broadly categorized by what they measure. The choice of assay should align with your experimental endpoint and the known mechanisms of your compound [3].

The table below compares common methods based on the Organisation for Economic Co-operation and Development (OECD) guidelines:

Method Category Example Assays Principle of Measurement Key Advantages/Disadvantages
Cellular Metabolism MTT, Resazurin, ATP Measures metabolic activity of cells. A viable cell is metabolically active. Advantage: High throughput. Disadvantage: Can be influenced by cellular stress and metabolism changes, not directly reporting death [3].
Structural Damage (Invasive) Trypan Blue, Propidium Iodide (PI) Dyes enter cells with compromised membranes and bind to cellular components (e.g., DNA). Advantage: Directly identifies dead cells with permeable membranes. Disadvantage: Short incubation times are critical to avoid false positives from live cells over time [3].
Structural Damage (Non-Invasive) LDH Release Measures leakage of cytoplasmic enzymes (e.g., Lactate Dehydrogenase) into the culture medium upon membrane rupture. Advantage: Can be performed without lysing cells. Disadvantage: Can have high background; enzymes may leak from stressed but viable cells [3].
Cell Death Pathways Annexin V / PI, Caspase Activity Detects specific markers of apoptosis (e.g., phosphatidylserine externalization, caspase activation). Advantage: Provides mechanistic insight into the mode of cell death. Disadvantage: An apoptotic cell may not be "dead" yet, and the process can sometimes reverse (anastasis) [3].

Key Troubleshooting FAQs

Q1: My dose-response curves are inconsistent, with high variability between replicates. What could be wrong? This is a classic sign of suboptimal experimental conditions [2]. First, check your DMSO controls. Using a single control for all doses is insufficient; you must use matched DMSO controls. Second, investigate evaporation. Ensure your drug dilution stocks and cell culture plates are stored and incubated in a way that prevents solvent loss. Finally, confirm your cell seeding density is optimized to avoid over- or under-confluency during the assay.

Q2: I see a cytotoxic effect, but I'm unsure if it's from this compound or the solvent. How can I verify? Run a DMSO vehicle control curve. Treat cells with the same range of DMSO concentrations used in your drug treatments, without any this compound. If you observe a drop in viability at the higher DMSO concentrations, you have identified solvent cytotoxicity. You must then dilute your stock solution further to ensure the final DMSO concentration in your assay is non-toxic (e.g., ≤0.1%) [2].

Q3: The viability results from my metabolic assay (e.g., MTT) don't match my membrane integrity assay (e.g., Trypan Blue). Which one is correct? Both can be "correct," as they measure different things. This compound, by inhibiting key kinases, might induce a rapid inhibition of metabolism (showing up in MTT) before it triggers apoptosis or membrane rupture (showing up in Trypan Blue or LDH). It is good practice to use two complementary assays that measure different hallmarks of viability to get a comprehensive picture [3].

References

DMSO Concentration and Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

For easy reference, here is a summary of the key quantitative data for preparing WH-4-023 solutions.

Parameter Value / Recommendation Source / Context
Solubility in DMSO 60 mg/mL (approx. 105 mM) [1] or 5.69 mg/mL (10 mM) [2] Supplier data; sonication or heating may be recommended [2] [1].
Recommended Stock Concentration 10 mM (in DMSO) [2] A common standard for cell-based assays.
Final DMSO Concentration in Cell Culture ≤ 0.5% (Recommended for most cell lines) [3] To ensure minimal cytotoxicity. Do not use 5% DMSO as it can dissolve cell membranes [3].
DMSO Tolerance in Specific Assays Up to 5% (in AlphaLISA with certain beads) [4] Assay-specific; requires validation. Not suitable for cell culture.

Experimental Protocol for Cell-Based Assays

This detailed methodology outlines the steps for using this compound in cell-based experiments, from stock preparation to functional assessment.

Preparation of Stock Solution
  • Weighing: Weigh the appropriate amount of this compound powder.
  • Dissolution: Dissolve the powder in pure, sterile DMSO to create a stock solution. A standard concentration is 10 mM [2].
  • Sonication: If necessary, briefly sonicate the solution to ensure the compound is fully dissolved [2].
  • Aliquoting and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Solutions in DMSO are stable for up to 2 months at -20°C [1].
Cell Culture and Treatment
  • Cell Plating: Plate your cells at an appropriate density in culture medium and allow them to adhere.
  • Working Solution Preparation: On the day of treatment, dilute the 10 mM DMSO stock solution into pre-warmed cell culture medium to achieve the desired final working concentration of this compound.
  • Critical - Control Final DMSO: Ensure that the total volume of DMSO stock added to the culture medium does not exceed a final concentration of 0.5% v/v to maintain cell viability [3]. A vehicle control containing the same final concentration of DMSO (e.g., 0.5%) must be included in the experiment.
  • Treatment: Apply the working solution to the cells for the desired incubation period.
Assessing Inhibitor Activity (Example: T-cell IL-2 Secretion Assay)

This is an example of a specific functional assay cited in the literature for this compound [2].

  • Cell Preparation: Purify T-cells from human peripheral blood lymphocytes (hPBL).
  • Pre-incubation with Inhibitor: Pre-treat the T-cells (1x10^5 cells/well) with this compound or vehicle control for a set time.
  • Stimulation: Stimulate the cells using a combination of anti-CD3 and anti-CD28 antibodies to activate the LCK/SRC signaling pathway.
  • Incubation: Culture the cells for approximately 20 hours at 37°C in 5% CO2.
  • Analysis:
    • Cytokine Measurement: Collect supernatants and quantify secreted IL-2 using a cytokine ELISA.
    • Proliferation Measurement: Pulse the remaining cells with 3H-thymidine overnight. Harvest cells and measure 3H-thymidine incorporation into DNA using a liquid scintillation counter as a readout for proliferation [2].

Experimental Workflow and Signaling Pathway

To help users visualize the key processes, here are diagrams for the experimental workflow and the targeted signaling pathway.

G Start Start Experiment Stock Prepare 10 mM Stock Solution in DMSO Start->Stock WorkingSol Dilute Stock in Culture Medium Stock->WorkingSol Cells Plate and Culture Cells Control Include Vehicle Control (0.5% DMSO) Cells->Control In parallel Treat Treat Cells with This compound WorkingSol->Treat Control->Treat Assay Perform Functional Assay (e.g., ELISA, Scintillation) Treat->Assay Analyze Analyze Data Assay->Analyze

G Stimulus T-Cell Receptor (TCR) Stimulation LCK_SRC LCK / SRC Kinase Activation Stimulus->LCK_SRC Downstream Downstream Signaling LCK_SRC->Downstream IL2_Proliferation IL-2 Secretion & T-Cell Proliferation Downstream->IL2_Proliferation Inhibitor This compound InhibitionPoint Inhibition Inhibitor->InhibitionPoint InhibitionPoint->LCK_SRC

Key Troubleshooting FAQs

Q1: My cells are showing high toxicity after adding this compound. What should I check?

  • Primary Cause: The most likely cause is that the final concentration of DMSO in your cell culture medium is too high.
  • Action: Verify that the DMSO concentration does not exceed 0.5%. Recalculate your dilution scheme. For primary cells, consider testing even lower concentrations (below 0.1%) as they are more sensitive [3].

Q2: The this compound compound is precipitating out of solution in my culture medium. How can I resolve this?

  • Primary Cause: The compound may be reaching its solubility limit in the aqueous culture medium.
  • Actions:
    • Ensure your stock solution in 100% DMSO is fully dissolved, using sonication if necessary [2].
    • When creating the working solution, add the DMSO stock drop-by-drop to the pre-warmed medium while gently stirring to aid dispersion.
    • Avoid vortexing the medium after dilution, as this can sometimes promote precipitation.

Q3: My assay shows high background or interference. Could DMSO be the cause?

  • Investigation: While 0.5% DMSO is generally safe for cells, it can interfere with certain biochemical assay readouts.
  • Action: Consult the technical manual for your specific assay kit. Some sensitive assays (like AlphaLISA) have defined DMSO tolerance limits that may be lower than 0.5% for certain bead sets [4]. Always run a vehicle control with the same DMSO concentration.

References

WH-4-023: Known Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about WH-4-023 from supplier datasheets, which is a starting point for stability considerations [1] [2] [3].

Property Details
Molecular Weight 568.67 g/mol [1] [2] [4]
CAS Number 837422-57-8 [2] [3] [5]
Chemical Formula C₃₂H₃₆N₆O₄ [2] [5] [4]
Purity ≥ 98% to 99.93% (supplier and batch-dependent) [1] [3] [4]
Solubility DMSO: ~5-56 mg/mL (10-100 mM). Ethanol: ~6 mg/mL. Water: <1 mg/mL (insoluble or slightly soluble) [2] [3] [5].
Storage Recommendation (Powder) -20°C for 2-3 years [2] [5] [4].
Storage Recommendation (Solution) -80°C for 6 months to 2 years; -20°C for 1 month [2] [5]. Solution stability is highly dependent on concentration, solvent, and storage conditions.

How to Determine Freeze-Thaw Stability: A General Protocol

Since compound-specific data is unavailable, you can establish stability for your specific stock solution through a controlled study. Here is a standard protocol adapted from biopharmaceutical and analytical chemistry practices [6] [7].

cluster_cycle Freeze-Thaw Cycling Start Start: Prepare Stock Solution A1 Aliquot into multiple vials (ensure identical fill volumes) Start->A1 B1 Store all aliquots at -20°C or -80°C (Control Temperature) A1->B1 C1 Select test vials for one cycle B1->C1 D1 Thaw vials at Room Temperature or 4°C (Note method) C1->D1 E1 Hold thawed vials at chosen temperature for 1-24 hours D1->E1 F1 Refreeze vials to target temperature for 24 hours E1->F1 G1 Repeat cycle for remaining test vials F1->G1 G1->C1 Repeat for N cycles H1 Analyze all cycled samples vs. control (0 cycles) G1->H1 End End: Assess Stability Based on Results H1->End

Objective

To evaluate the impact of repeated freezing and thawing on the stability of a this compound stock solution.

Materials & Equipment
  • This compound powder [1] [2]
  • Appropriate solvent (e.g., high-grade DMSO) [2] [3]
  • Suitable vials (e.g., cryotubes)
  • Analytical method for quantification (e.g., HPLC with a UV-Vis detector)
Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a standard concentration (e.g., 10 mM). Gently mix to ensure complete dissolution [2] [3].
  • Aliquoting: Aliquot the solution into multiple vials. Using several small, single-use aliquots is the best practice to avoid repeated freeze-thaw cycles altogether.
  • Freeze-Thaw Cycling:
    • Control Sample: Keep one aliquot as a control (0 cycles).
    • Test Samples: Subject the other aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). The exact number should reflect potential real-world handling [7].
    • Cycle Parameters: For each cycle:
      • Freezing: Place vials at the desired storage temperature (e.g., -20°C or -80°C) for 24 hours.
      • Thawing: Thaw the vials completely at room temperature or in a refrigerator (4°C). Record the method used, as the thawing rate can impact stability [6] [7].
  • Analysis: After the final cycle, analyze all samples (cycled and control) simultaneously.
    • Physical Changes: Visually inspect for precipitation, cloudiness, or color change [7].
    • Chemical Stability: Use a stability-indicating analytical method (like HPLC) to compare the percentage of intact this compound and the formation of any degradation products [7].

Frequently Asked Questions

  • What are the common degradation mechanisms during freeze-thaw? The main issues are cryoconcentration (where solutes become concentrated as water freezes, potentially leading to precipitation or pH shifts) and exposure to ice-liquid interfaces, which can cause protein or compound denaturation. Physical stress from ice crystal formation can also damage the product matrix [8] [6].

  • How can I improve the freeze-thaw stability of my solution?

    • Aliquot: The single most effective strategy is to aliquot your stock solution into small, single-use vials to minimize the number of freeze-thaw cycles.
    • Control Freezing/Thawing Rates: Rapid freezing and thawing are generally preferred to minimize cryoconcentration and ice crystal growth [6].
    • Consider Excipients: For aqueous buffers, adding cryoprotectants like sucrose or surfactants (e.g., polysorbate 80) can help stabilize compounds against interfacial and cold-concentration stresses [6]. This is more common for biologics but may be applicable.
  • My this compound solution precipitated after thawing. What should I do? First, gently warm the vial and sonicate it to try to redissolve the compound. Before using it in an experiment, analyze it (e.g., by HPLC) to confirm its integrity and concentration. If precipitation persists or potency is lost, the solution should be discarded, and a fresh aliquot should be used.

References

Physicochemical Properties & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the fundamental characteristics of WH-4-023 for your laboratory records.

Property Specification
CAS Number 837422-57-8 [1] [2] [3]
Molecular Formula C₃₂H₃₆N₆O₄ [1] [4] [3]
Molecular Weight 568.67 g/mol [5] [1] [4]
Physical Appearance White to off-white solid powder [1] [6]
Purity ≥98% to 99.93% [5] [1] [3]
Storage Desiccate at -20°C [4] [2] [6]

Solubility Data:

  • DMSO: 12 - 56.9 mg/mL (21.1 - 100 mM) [1] [4] [3]. It is recommended to warm the tube at 37°C and/or use brief sonication to achieve a clear solution [1] [6].
  • Ethanol: ~6 mg/mL (10.55 mM), with gentle warming and sonication [1] [4].
  • Water: Insoluble (<1 mg/mL) [1].

Stock Solution Preparation

DMSO Stock Solution for In Vitro Use:

  • Calculate the mass. For example, to make a 10 mM stock solution, you would need 5.69 mg of this compound for 1 mL of solvent.
  • Weigh the compound.
  • Dissolve in DMSO. Add the appropriate volume of DMSO to achieve your desired concentration (e.g., 10 mM). Gently warm the vial to 37°C and agitate or briefly sonicate if needed to fully dissolve the powder [1] [6].
  • Aliquot and store. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability [1].

Working Solution Formulations for In Vivo Studies: The following formulations have been reported for preparing working solutions from a DMSO stock [1].

Formulation Composition Preparation Example (for 1 mL)

| Aqueous Solution | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] | 1. Add 100 µL of 7.7 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to final volume. | | Oil-Based Solution | 10% DMSO + 90% Corn Oil [1] | Add 100 µL of 7.7 mg/mL DMSO stock to 900 µL corn oil and mix well. |

Common Issues & Troubleshooting

Here are answers to frequently asked questions to help you troubleshoot your experiments.

Problem Possible Cause & Solution
Compound won't dissolve Insufficient energy for dissolution. Warm the vial to 37°C for 10 minutes and shake gently or use a sonic bath. [4] [6].
Precipitation in assay buffer Rapid dilution from DMSO stock into aqueous buffer. Ensure the final DMSO concentration is kept low (typically ≤0.1-1%). Pre-dilute the stock solution gradually into your buffer while vortexing.
Loss of compound on vial walls Static electricity. Centrifuge the vial before opening to gather all material at the bottom [6].
Unexpectedly low activity Stock solution degradation due to repeated freeze-thaw cycles or improper storage. Prepare single-use aliquots and store at -20°C or below. Avoid repeated freezing and thawing [1] [6].

Experimental Workflow Visualization

The following diagram outlines the logical workflow for preparing and using this compound, integrating the key steps and troubleshooting points.

Start Start: Weigh this compound powder MakeStock Prepare DMSO Stock Solution Start->MakeStock Decision1 Dissolved completely? MakeStock->Decision1 Trouble1 Warm to 37°C and/or sonicate Decision1->Trouble1 No Aliquot Aliquot & Store at -20°C/-80°C Decision1->Aliquot Yes Trouble1->Decision1 PrepareWorking Prepare Working Solution Aliquot->PrepareWorking Decision2 For In Vivo use? PrepareWorking->Decision2 Form1 Use Aqueous Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Decision2->Form1 Yes UseInVitro Dilute for In Vitro Assay (Keep final DMSO ≤0.1-1%) Decision2->UseInVitro No Experiment Proceed with Experiment Form1->Experiment Form2 Use Oil-Based Formulation (10% DMSO, 90% Corn Oil) Form2->Experiment UseInVitro->Experiment

Key Technical Specifications from Literature

The biological activity of this compound is well-characterized. Here is a summary of its key inhibitory concentrations (IC₅₀) from published research:

Target IC₅₀ Value Experimental Context
Lck 2 nM Cell-free kinase assay [5] [1] [4]
Src 6 nM Cell-free kinase assay [5] [1] [4]
SIK1 10 nM Cell-free kinase assay [5] [1] [4]
SIK2 22 nM Cell-free kinase assay [5] [1] [4]
SIK3 60 nM Cell-free kinase assay [5] [1] [4]

Reported Cellular Activity:

  • In a high-content microscopy screen on human cardiac fibroblasts, This compound reduced actin-myosin stress fiber formation and procollagen I production in a TGFβ signaling context, suggesting a potential anti-fibrotic mechanism [7].
  • The compound has been used at 1 μM to support the maintenance of naive human pluripotent stem cells [4].

References

WH-4-023 Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023 is a potent and selective dual inhibitor of Lck and Src kinases, with IC50 values of 2 nM and 6 nM, respectively, in cell-free assays [1] [2]. It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, SIK3) with IC50 values of 10 nM, 22 nM, and 60 nM, respectively [1]. The table below summarizes its key biochemical properties.

Property Specification
Molecular Weight 568.67 g/mol [1] [2]
CAS Number 837422-57-8 [2]
Purity ≥ 99.87% [2]
Primary Targets (IC50) Lck (2 nM), Src (6 nM) [1] [2]
Secondary Targets (IC50) SIK1 (10 nM), SIK2 (22 nM), SIK3 (60 nM) [1]
Selectivity >300-fold selective against p38α and KDR [1] [2]
Recommended Solvent DMSO [2]
Solubility in DMSO 25 mg/mL (43.96 mM) [2]

Experimental Protocols & Validation

Here are key methodologies to validate the potency and function of this compound in your experiments, from biochemical assays to cellular studies.

Biochemical Kinase Assay (Lck HTRF Assay) [2]

This homogeneous time-resolved fluorescence (HTRF) assay measures the ATP-dependent phosphorylation of a biotinylated peptide substrate.

  • Reaction Setup: In a buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA), combine:
    • 250 pM Lck (GST-kinase domain fusion, AA 225-509)
    • 1.2 μM biotinylated gastrin substrate peptide
    • 0.5 μM ATP
    • This compound (at varying concentrations for dose-response)
  • Incubation & Quenching: Allow the kinase reaction to proceed, then stop it by adding a detection reagent.
  • Detection: Add Streptavidin-allophycocyanin (SA-APC) and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) to the quenched reaction.
  • Reading: Measure fluorescence in a plate reader with excitation at 320 nm and emission at 615 nm and 655 nm. The ratio of emissions at 665 nm/615 nm is used to calculate the level of phosphorylation and thus, inhibitor potency (IC50).
Cellular Growth Inhibition Assay [1]

This protocol assesses the anti-proliferative effect of this compound, which is a functional readout of its cellular potency.

  • Cell Seeding: Plate susceptible cell lines (e.g., LAMA-84, K-562) in appropriate culture vessels.
  • Compound Treatment: Treat cells with a range of concentrations of this compound. A typical incubation time is 48-72 hours [1].
  • Viability Measurement: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells after incubation.
  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50). For reference, this compound shows potent activity in lines like LAMA-84 (IC50 = 3.8 nM) and K-562 (IC50 = 161.7 nM) [1].

Troubleshooting Common Potency Issues

Here are frequent problems and their solutions to ensure you maintain this compound's activity.

  • Problem: Unexpectedly Low Cellular Activity

    • Solution: Verify your stock solution preparation. Use fresh, anhydrous DMSO for reconstitution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C [2]. Confirm that your final treatment concentration in culture media is calculated correctly, accounting for dilution.
  • Problem: Precipitate Formation in Solution

    • Solution: this compound has a solubility of 25 mg/mL in DMSO [2]. If precipitation occurs, gently warm the solution and briefly sonicate to re-dissolve. For working solutions in aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5-1%). For in vivo studies, use a validated vehicle like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2].
  • Problem: High Background in Kinase Assay

    • Solution: Optimize ATP and enzyme concentrations. The provided Lck HTRF assay uses an ATP concentration near its Km (0.5 μM) [2]. Ensure all detection components (SA-APC, Eu-anti-PY) are fresh and properly diluted.
  • Problem: Inconsistent Results Between Experiments

    • Solution: Use the same validated cell line and passage number. The pLCDM and pEPSC cell lines showed distinct pluripotency and differentiation states, leading to different responses to signaling inhibitors [3]. Ensure consistent cell culture conditions and passage procedures.

Mechanism & Signaling Pathway

This compound primarily functions as an ATP-competitive inhibitor targeting tyrosine kinases in the Src family. Its high potency against Lck and Src disrupts downstream signaling cascades critical for cell proliferation and survival [1] [2].

The diagram below illustrates its primary targets and downstream effects.

G cluster_targets Primary Inhibition Targets cluster_secondary Secondary Targets WH4023 This compound Lck Lck Kinase WH4023->Lck Src Src Kinase WH4023->Src SIK1 SIK1 WH4023->SIK1 SIK2 SIK2 WH4023->SIK2 SIK3 SIK3 WH4023->SIK3 Downstream Downstream Signaling (e.g., MAPK pathway) Lck->Downstream Src->Downstream SIK1->Downstream SIK2->Downstream SIK3->Downstream CellularEffect Cellular Outcomes • Inhibition of proliferation • Altered pluripotency/differentiation Downstream->CellularEffect

Frequently Asked Questions

Q1: What is the shelf life of this compound, and how should it be stored?

  • A1: When stored as a powder at -20°C, it is stable for at least 3 years [2]. For stock solutions in DMSO, storage at -80°C is recommended for 2 years, and at -20°C for 1 year [2]. Always use newly opened, anhydrous DMSO to reconstitute, and aliquot to minimize freeze-thaw cycles.

Q2: Why might the observed cellular IC50 be much higher than the biochemical IC50?

  • A2: This is common and can be due to several factors: cellular permeability, efflux pumps, high ATP concentrations in cells competing with the inhibitor, and compensation by alternative signaling pathways. The provided cellular growth inhibition IC50 values (e.g., 3.8 nM in LAMA-84 vs. 161.7 nM in K-562) [1] reflect these real-cell complexities.

Q3: Does this compound have off-target effects I should be aware of?

  • A3: this compound is highly selective for Lck/Src over a range of kinases. However, it does potently inhibit SIK family kinases [1]. When interpreting results, especially in complex biological systems, the potential contribution of SIK inhibition to the observed phenotype should be considered.

References

WH-4-023 vs PP1 Src inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties at a Glance

The following table outlines the core biochemical characteristics of WH-4-023 and PP1 as reported in the literature.

Feature This compound PP1
Reported Potency (IC50) 2 nM for Lck; 6 nM for Src [1] [2] [3] Varies by study; initially identified as a potent Src-family inhibitor [4] [5] [6]
Primary Targets Lck, Src, Salt-Inducible Kinases (SIK1, SIK2, SIK3) [1] [2] [3] Src-family kinases (e.g., Src, Hck, Lck), c-Kit, Bcr-Abl [4]
Noted Selectivity >300-fold selective against p38α and KDR; selective for kinases with a Thr gatekeeper [1] [2] [3] Broader off-target profile; inhibits several kinases beyond Src family [4]

| Key Research Applications | - Cardiac fibrosis (reduces actin-myosin stress fibers) [7]

  • Maintaining naive human pluripotent stem cells [3] | - A classic tool for probing Src-family kinase signaling [4] [6]
  • Studying c-Kit and Bcr-Abl in mast cell disorders and leukemia [4] |

Selectivity and Off-Target Profiles

A critical difference between these inhibitors lies in their selectivity, which dictates their appropriate research use.

  • This compound's Selectivity: this compound is noted for its high specificity. It potently inhibits Lck and Src and is also a potent inhibitor of the Salt-Inducible Kinase (SIK) family [2] [3]. Its design allows it to target kinases with a threonine residue at the "gatekeeper" position, providing a degree of mechanistic selectivity [3]. It shows little activity against several other kinases, such as p38α and KDR [1] [2].
  • PP1's Broader Profile: While PP1 is a potent and well-established Src-family kinase inhibitor, it also demonstrates significant activity against other important tyrosine kinases like c-Kit and Bcr-Abl. This means that phenotypes observed with PP1 treatment cannot be automatically attributed solely to Src inhibition, as c-Kit or other off-target effects may be involved [4].

Mechanisms and Experimental Considerations

Understanding their mechanisms and practical quirks is vital for designing robust experiments.

  • Mechanism of Action: Both this compound and PP1 are ATP-competitive inhibitors [8] [3]. However, one study on PP1 suggested it might act as a non-competitive inhibitor against ATP for the inhibition of c-Src, indicating a potentially complex mechanism that warrants further investigation [5].
  • A Key Practical Consideration for PP1: The efficacy of PP1 can be significantly reduced in crowded protein solutions, such as those containing high concentrations of Bovine Serum Albumin (BSA). This is due to non-specific interactions and steric hindrance, which reduce PP1's availability to bind its target kinase. This effect is crucial to consider when translating in vitro findings to cellular or in vivo contexts [6].

How to Choose for Your Research

Your choice between this compound and PP1 should align with your experimental goals.

  • Choose this compound if: Your research requires high specificity for Lck/Src or is focused on the biology of Salt-Inducible Kinases (SIKs). Its defined selectivity makes it preferable for attributing observed effects to the inhibition of these specific targets [2] [3].
  • Choose PP1 if: You need a well-characterized, classic tool for broad Src-family kinase inhibition, or if your system involves pathways where inhibition of c-Kit or Bcr-Abl is also relevant or is being investigated [4].

Experimental Protocols

Here are examples of experimental protocols from the literature for each inhibitor.

This compound in a Kinase Assay [1] [3]:

  • Enzyme: Lck (GST-kinase domain fusion).
  • Final Concentrations: 250 pM Lck, 0.5 μM ATP, 1.2 μM biotinylated gastrin substrate peptide.
  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
  • Detection: The reaction is quenched with a detection reagent containing streptavidin-allophycocyanin and a europium-labeled anti-phosphotyrosine antibody. Read on a fluorescence plate reader (excitation 320 nm, emission 615/655 nm).

PP1 in a Cellular Context [7]:

  • Cell Type: Human cardiac fibroblasts.
  • Stimulus: Treated in a profibrotic context (e.g., with TGFβ).
  • Treatment: Cells are treated with PP1 (or other inhibitors) across a range of doses.
  • Readout: High-content microscopy to quantify fibrotic markers like F-actin, procollagen I, and α-smooth muscle actin.

To help visualize the context in which these inhibitors are often studied, the diagram below outlines a generalized signaling pathway relevant to fibroblast activation, a system where this compound's effects were profiled [7].

G TGFβ TGFβ Src Src TGFβ->Src Stimulates IL1β IL1β Other Pathways Other Pathways IL1β->Other Pathways PI3K PI3K Src->PI3K Activates Fibrotic Phenotype Fibrotic Phenotype PI3K->Fibrotic Phenotype Other Pathways->Fibrotic Phenotype WH_4_023 This compound WH_4_023->Src Inhibits PP1 PP1 PP1->Src Inhibits

References

WH-4-023 selectivity vs p38α KDR

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023 Selectivity Profile

Kinase Target IC₅₀ Value Selectivity (Fold) vs. p38α/KDR
Lck 2 nM [1] [2] [3] >300-fold [1] [4] [3]
Src 6 nM [1] [2] [3] >300-fold [1] [4] [3]
SIK1 10 nM [1] [4] [3] Information not specified
SIK2 22 nM [1] [4] [3] Information not specified
SIK3 60 nM [1] [4] [3] Information not specified
p38α Information not specified Reference kinase [1] [2]
KDR Information not specified Reference kinase [1] [2]

Note: IC₅₀ (half-maximal inhibitory concentration) measures inhibitor potency; lower values indicate greater potency. Selectivity fold is calculated by comparing IC₅₀ values, so >300-fold means this compound is over 300 times more potent at inhibiting Lck/Src than p38α or KDR.

Experimental Evidence & Protocols

The high selectivity of WH-4023 is supported by experimental data, and understanding the methods behind this data is crucial for evaluation.

  • In Vitro Kinase Assays: The primary data on this compound's potency against Lck comes from Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays [2] [5]. These experiments measured ATP-dependent phosphorylation of a biotinylated peptide substrate by recombinant Lck kinase in the presence of the inhibitor [2] [5].
  • Cellular Functional Assays: Beyond purified enzyme assays, this compound exhibits functional activity in cells. It increased LPS-stimulated IL-10 production and suppressed pro-inflammatory cytokines in macrophages, consistent with its SIK inhibitor profile [4] [5]. In cardiac fibroblasts, this compound reduced actin-myosin stress fiber formation, an effect linked to inhibition of the Src/PI3K signaling axis [6].

Mechanism and Research Context

This compound's selectivity is attributed to its ability to target kinases with a specific threonine residue at the "gatekeeper" site, such as Lck, Src, and SIKs. It shows little inhibition against kinases with a large hydrophobic residue (methionine or leucine) at this position [4] [5].

The following diagram illustrates the key signaling pathways and cellular processes affected by this compound, based on experimental findings.

G cluster_targets Primary Kinase Targets cluster_pathways Downstream Signaling & Phenotypes WH4023 This compound Lck Lck/Src WH4023->Lck Inhibits SIK SIK1/2/3 WH4023->SIK Inhibits PI3K PI3K Lck->PI3K Suppresses CRTC3 CRTC3 Dephosphorylation SIK->CRTC3 Blocks phosphorylation of Actin Reduced Actin-Myosin Stress Fibers PI3K->Actin Leads to IL10 Increased IL-10 Production CRTC3->IL10 Promotes AntiInflam Anti-inflammatory Macrophage Phenotype IL10->AntiInflam Induces

This mechanistic understanding and high selectivity profile make this compound a valuable tool for researching T-cell signaling, macrophage immunology, and fibroblast biology, particularly in the context of fibrosis and inflammation [6] [4].

References

WH-4-023 Inhibitory Activity (IC50) Against SIK Isoforms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC50) values of WH-4-023 for SIK1, SIK2, and SIK3 from two different sources.

SIK Isoform IC₅₀ from MedChemExpress & Sigma-Aldrich [1] [2] IC₅₀ from Selleckchem [3]
SIK1 10 nM 10 nM
SIK2 22 nM 22 nM
SIK3 60 nM 60 nM

These results show that This compound has the highest potency against SIK1 and is least potent against SIK3 [1] [2]. It's important to note that this compound is more widely recognized as a potent dual Lck/Src inhibitor, with IC50 values of 2 nM and 6 nM, respectively, indicating high selectivity over the SIK family [3] [1] [4].

Experimental Context

The provided IC50 values are typically determined through biochemical kinase assays that measure a compound's ability to inhibit the phosphorylation activity of a purified kinase protein in a cell-free system [5].

  • Assay Type: The specific values for this compound were likely generated in commercial or internal high-throughput screening settings. One source describes a generic kinase assay method involving an ATP-dependent phosphorylation of a biotinylated substrate peptide, with detection via a fluorescence resonance energy transfer (FRET)-based method like HTRF [1].
  • Data Source: The identical values from multiple suppliers suggest a common, original data source. These commercial sites are useful for initial compound profiling, but for definitive experimental use, consulting primary literature is recommended [1] [2].

Comparison with Other SIK Inhibitors

To put this compound's activity into context, the table below compares it with other documented SIK inhibitors. This shows that while this compound is a potent SIK inhibitor, other compounds with higher potency and varying selectivity profiles have been developed.

Inhibitor Name Reported IC₅₀ (SIK1/SIK2/SIK3) Key Characteristics
This compound 10 nM / 22 nM / 60 nM SIK1 > SIK2 > SIK3 potency; more potent as Lck/Src inhibitor [1] [2].
HG-9-91-01 0.92 nM / 6.6 nM / 9.6 nM Potent, highly selective pan-SIK inhibitor [6].
YKL-05-099 ~10 nM / 40 nM / ~30 nM SIK inhibitor tool compound [6].
GLPG3312 2.0 nM / 0.7 nM / 0.6 nM Orally active, potent pan-SIK inhibitor [6].
GLPG3970 Information missing First-in-class, selective dual SIK2/SIK3 inhibitor (spares SIK1) [6].

The drive for developing selective inhibitors like GLPG3970 is rooted in biological research suggesting that selectively inhibiting SIK2 and SIK3 while sparing SIK1 could maintain desired anti-inflammatory effects while minimizing potential cardiovascular side effects [7].

The SIK Family and Signaling Pathway

Salt-inducible kinases (SIKs) are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family. They act as key mediators in various physiological processes, including metabolic homeostasis, inflammation, and immune responses [8] [9].

The activity of SIKs is tightly regulated by upstream kinases. The pathway below summarizes the key regulators and a classic downstream signaling cascade of SIKs.

sik_pathway Key Regulators and a Downstream Signaling Pathway of SIKs LKB1 LKB1 SIKs SIK1/2/3 (Active State) LKB1->SIKs  Phosphorylates  Activates PKA PKA SIKs_Inactive SIK1/2/3 (Inactive State) PKA->SIKs_Inactive  Phosphorylates  Inhibits Invisible1 PKA->Invisible1 CaMK Ca²⁺/CaMK CaMK->SIKs  Can Activate SIK1 HDACs Class IIa HDACs (Phosphorylated) SIKs->HDACs  Phosphorylates Invisible2 HDACs->Invisible2 HDACs_Inactive Class IIa HDACs (Dephosphorylated) MEF2 MEF2-Dependent Gene Program HDACs_Inactive->MEF2  Nuclear Translocation Activates Invisible1->HDACs_Inactive  Promotes depphosphorylation Invisible2->MEF2  Cytosolic Sequestration Inhibits

As the diagram shows, SIK activity is primarily activated by LKB1-mediated phosphorylation. In their active state, SIKs phosphorylate substrates like Class IIa histone deacetylases (HDACs), leading to their binding with 14-3-3 proteins and retention in the cytoplasm. This prevents the HDACs from translocating to the nucleus to regulate gene expression programs, such as those driven by MEF2. Inhibition of SIKs (e.g., by PKA phosphorylation) leads to the dephosphorylation and nuclear translocation of HDACs, thereby activating the transcription of target genes [8] [9].

A Guide for Researchers

  • Primary Use of this compound: While it inhibits SIKs, its primary and most potent application in research is likely as a Lck/Src inhibitor in immunological studies [3] [4].
  • Choosing a SIK Inhibitor: The choice depends on your experimental goal. Pan-SIK inhibitors (like HG-9-91-01) or SIK2/SIK3 selective inhibitors (like GLPG3970) may be more relevant for probing SIK-specific biology, especially in immune and inflammatory contexts [7] [6].
  • Verifying Data: The information provided here is a starting point. For a comprehensive understanding, I recommend searching for the primary research articles that first characterized this compound or the specific inhibitors you are interested in.

References

WH-4-023 Biochemical & Cellular Profiling Data

Author: Smolecule Technical Support Team. Date: February 2026

Profile Aspect Key Findings Supporting Experimental Data
Primary Biochemical Targets Potent, selective dual Lck/Src inhibitor. IC₅₀: 2 nM (Lck), 6 nM (Src) [1] [2]. Also inhibits Salt-Inducible Kinases (SIK1/2/3) with IC₅₀ of 10, 22, and 60 nM, respectively [1]. Kinase Assay [1] [2]: Lck HTRF kinase assay using a biotinylated gastrin substrate peptide. Final [ATP] = 0.5 μM, [Lck] = 250 pM. Phosphorylation detected with europium-labeled anti-phosphotyrosine antibody.
Cellular Activity In naive human pluripotent stem cells, maintains pluripotency and reporter activity; withdrawal leads to morphological changes and reduced OCT4 reporter expression [1]. Cell Assay [1]: Naive human pluripotent cells maintained in media containing 1 μM WH-4-023. Effects monitored via cell morphology and OCT4-DPE-GFP reporter activity.
Mechanism & Selectivity Inhibits kinases with a Thr residue at the gatekeeper position (e.g., Src family, FGF receptors, Ephrin receptors). Increases LPS-stimulated IL-10 production and suppresses pro-inflammatory cytokines, linking SIK inhibition to anti-inflammatory macrophage polarization [1]. Profiling against a panel of tyrosine kinases; mechanism deduced from gatekeeper residue specificity and observed phenotypic outcomes in immune cells [1].

Guide to Key Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies for the core experiments cited in the profile.

1. Lck Kinase Assay Protocol This protocol is used to determine the inhibitory activity (IC₅₀) of this compound against Lck [1] [2].

  • Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF)
  • Key Reagents: GST-tagged Lck kinase domain (aa 225-509), biotinylated gastrin substrate peptide.
  • Reaction Conditions:
    • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
    • Concentrations: [ATP] = 0.5 μM, [Substrate] = 1.2 μM, [Lck] = 250 pM.
  • Detection Method:
    • The reaction is stopped with a detection reagent containing Streptavidin-Allophycocyanin (SA-APC) and a europium-labeled anti-phosphotyrosine antibody.
    • The plate is read with excitation at 320 nm and emissions at 615 nm and 655 nm. The HTRF signal is calculated from the ratio of these emissions.

2. Cell-Based Functional Assay Protocol This protocol describes the use of this compound in naive human pluripotent stem cell culture [1].

  • Cell System: Naive human pluripotent cells.
  • Culture Conditions: Cells are maintained in specialized naive pluripotency media.
  • Compound Treatment: Media is supplemented with 1 μM this compound.
  • Readout:
    • Viability & Pluripotency: Fraction of viable GFP-positive cells using an OCT4-DPE-GFP reporter.
    • Phenotype: Observation of cell morphology changes upon withdrawal of this compound.

This compound in Pluripotency Signaling

Based on the search results, this compound is used in research to help maintain a specific state of human pluripotent stem cells known as the "naïve" state [3] [1]. The following diagram illustrates the simplified signaling context of this application.

G LIF LIF/JAK/STAT3 Signaling NaiveState Maintenance of Naive Pluripotent State LIF->NaiveState Promotes SRC SRC Kinase Activity PrimedState Differentiation (Primed State) SRC->PrimedState Promotes TargetKinases Other Kinases (e.g., SIK1/2/3) TargetKinases->PrimedState Promotes? WH4023 This compound WH4023->SRC Inhibits WH4023->TargetKinases Inhibits

This diagram shows that this compound is proposed to support the naive state by inhibiting Src kinase and potentially other targets like SIKs, which are thought to promote exit from pluripotency and differentiation [3] [1].

Research Implications & Profile Context

This compound is characterized as a potent and selective tool for biochemical inhibition of Lck and Src. Its use in stem cell biology to maintain naive pluripotency suggests a valuable research application, though its exact molecular targets in this context are an area of active investigation [1].

A direct, broad head-to-head comparison with other kinase inhibitors was not available in the search results. For a full selectivity profile, techniques like high-throughput kinome profiling [4] [5] are typically used, where a compound is tested against hundreds of kinases. The selectivity of research compounds is always relative, and most kinase inhibitors have off-target activities that can sometimes be exploited to discover new biological functions [6].

References

WH-4-023 Profile and Expert Assessment

Author: Smolecule Technical Support Team. Date: February 2026

WH-4-023 is characterized as a potent, cell-permeable, and orally active inhibitor targeting primarily the tyrosine kinases LCK and SRC [1] [2] [3]. However, its status as a high-quality chemical probe is contested.

The table below summarizes its key biochemical properties and the critical expert assessment from the Chemical Probes Portal [4]:

Property Summary Source / Context
Primary Targets LCK (IC₅₀: 0.6-2 nM), SRC (IC₅₀: 6 nM) [4] [1] [2]
Other Potent Targets SIK1 (IC₅₀: 10 nM), SIK2 (IC₅₀: 22 nM), SIK3 (IC₅₀: 60 nM) [1] [2]
Key Off-Targets BTK, JAK2, SYK, ZAP70, KDR, TIE2 (IC₅₀: 0.1 - 0.53 µM) [4]
Expert Rating Not recommended as a selective chemical probe. [4]
Major Critique "Very promiscuous tyrosine kinase inhibitor"; poor selectivity. [4]

According to the Scientific Expert Review Panel (SERP) on the Chemical Probes Portal, This compound is not recommended for studying specific kinase functions due to its promiscuous activity across many tyrosine kinases [4]. One reviewer explicitly stated that "much more selective probes for LCK exist," such as A-770041 [4].

Comparison with Alternative Probes

The core challenge in using chemical probes is achieving selectivity. High-quality chemical probes should demonstrate at least 30-fold selectivity against related proteins within the same family [5] [6]. This compound fails to meet this critical criterion.

The following diagram illustrates the primary targets and key off-targets of this compound, highlighting its lack of selectivity:

G This compound Primary Targets and Key Off-Targets cluster_primary Primary Targets cluster_offtarget Key Off-Target Kinases WH4023 This compound LCK LCK WH4023->LCK SRC SRC WH4023->SRC SIKs SIK1/2/3 WH4023->SIKs BTK BTK WH4023->BTK JAK2 JAK2 WH4023->JAK2 SYK SYK WH4023->SYK ZAP70 ZAP70 WH4023->ZAP70 KDR KDR WH4023->KDR

For comparison, the development of a highly selective c-Src inhibitor (compound 4) demonstrates what constitutes a high-quality probe. As shown in the table below, this inhibitor was designed to be selective by exploiting a unique structural feature in c-Src's phosphate-binding loop (P-loop), achieving excellent selectivity over the closely related kinase c-Abl and across a broad panel of 200 kinases [7].

Feature This compound Selective c-Src Inhibitor (Compound 4) [7]
Primary Target LCK, SRC c-Src
c-Src Potency (Kᵢ/IC₅₀) ~6 nM (for Src) 44 nM
Selectivity vs c-Abl Not selectively reported >125,000 nM (>2,800-fold)
Kinome-wide Selectivity Non-selective (binds many kinases) Highly selective (3 kinases >95% displaced in 200-kinase panel)
Key Design Feature Conventional ATP-competitive Engages unique c-Src P-loop pocket
Recommended as Probe? No Yes (for c-Src)

Experimental Data and Protocols

The tables below summarize the cellular activity of this compound and a standard biochemical kinase assay protocol.

Cellular Activity in Growth Inhibition Assays this compound demonstrates potent, nanomolar-level growth inhibition across various human cancer cell lines [3].

Cell Line Description IC₅₀ (μM)
LAMA-84 Chronic Myelogenous Leukemia 0.0000038
EoL-1 Eosinophilic Leukemia 0.0000095
K-562 Chronic Myelogenous Leukemia 0.0001617
BV-173 Chronic Myelogenous Leukemia 0.0005143
A704 Renal Adenocarcinoma 0.001268
LC-2-ad Lung Adenocarcinoma 0.02033

Protocol: Lck Kinase Enzymatic Assay [1] This protocol measures the compound's potency in a cell-free system.

  • Principle: A biotinylated peptide substrate is phosphorylated by Lck in an ATP-dependent reaction.
  • Key Reagents: Lck (250 pM), Biotinylated Gastrin Peptide (1.2 µM), ATP (0.5 µM).
  • Buffer: 50 mM HEPES (pH 7.5), 2 mM DTT, 5 mM MnCl₂, 20 mM MgCl₂, 50 mM NaCl, 0.05% BSA.
  • Detection: Reaction is quenched, and phosphorylation is detected using a Homogeneous Time-Resolved Fluorescence (HTRF) assay with streptavidin-allophycocyanin and an anti-phosphotyrosine antibody.
  • Readout: Fluorescence with excitation at 320 nm and emission at 615 nm and 655 nm.

Best Practices for Using Chemical Probes

To ensure robust and interpretable results, follow these guidelines when using chemical probes like this compound or its alternatives [5] [6]:

  • Respect the Concentration: Use the probe at or near its established cellular IC₅₀ value. Even a selective probe becomes promiscuous at high concentrations. For this compound, this would be in the low nanomolar range.
  • Employ the "Rule of Two": Use at least two chemically distinct probes for the same target or pair the active probe with a structurally similar target-inactive control compound to confirm that observed effects are due to on-target inhibition.
  • Verify On-Target Engagement: Use cellular assays, such as monitoring phosphorylation of c-Src at Tyr-416 [7], to confirm the probe is engaging its intended target in your experimental system.

References

Comparative Overview: Dasatinib and WH-4-124-2

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available information for Dasatinib and the related research compound WH-4-124-2.

Feature Dasatinib WH-4-124-2
Primary Target(s) ABL, SRC-family kinases (including LCK), c-KIT [1] [2] [3] c-Src (particularly in complex with FAK) [4]
Key Mechanism Potent multi-kinase inhibitor; binds to multiple kinase targets with high affinity [1] [2]. Selective inhibitor of the 'DFG-out' conformation of c-Src induced by FAK binding [4].
Potency (IC50) c-Src: 0.8 nM (cell-free assay) [1] c-Src/pFAK complex: Nanomolar range (specific value not provided) [4]
Selectivity Broad multi-kinase activity; inhibits ABL, SRC-family, c-KIT, and others [1] [2]. ~5-fold selective for c-Src when bound to phospho-FAK peptide vs. c-Src alone [4].
Primary Research/Clinical Applications CML, Ph+ ALL, T-ALL (especially with LCK/preTCR activation), AML subsets (e.g., with FLT3/ITD), overcoming GC-resistance in B-ALL [1] [2] [5]. Proof-of-concept for selective inhibition of a specific disease-associated c-Src/FAK complex conformation [4].
Key Experimental Evidence Cell-free IC50 assays, growth inhibition in numerous cell lines, in vivo PDX models, clinical trials for leukemia [1] [2]. In vitro kinase assays (Z'-Lyte) showing peptide-dependent activity, molecular docking studies [4].

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate the key findings, here is a summary of the critical experimental methodologies.

Dasatinib Screening Protocol

The extensive data on Dasatinib's efficacy comes from a wide array of standardized and research assays.

  • Cell-Free Kinase Assays: Used to determine IC50 values against purified kinases. For example, its IC50 for c-Src is reported as 0.8 nM in a biochemical assay [1].
  • Ex Vivo Drug Sensitivity Screening (Primary Cells): Primary leukemia cells are co-cultured with mesenchymal stromal cells and treated with a serial dilution of Dasatinib. Cell viability is often measured after 2-3 days using assays like Cell Titer Glo, and IC50 or Drug Sensitivity Scores (DSS) are calculated [2] [5].
  • In Vivo Patient-Derived Xenograft (PDX) Models: Immunodeficient mice (e.g., NSG-SGM3) are injected with primary human leukemia cells. After engraftment, mice are treated with Dasatinib (e.g., 10 mg/kg, orally, twice daily). Leukemic burden and mouse survival are monitored to assess efficacy [2].
WH-4-124-2 Screening Protocol [4]

The identification of WH-4-124-2 was based on a strategy to find conformation-selective inhibitors.

  • Assay Principle: A screening assay was designed where c-Src kinase activity was made dependent on binding to a phosphopeptide derived from FAK. This aimed to identify inhibitors that preferentially target the active, FAK-bound complex.
  • Enzyme Source: Recombinant c-Src (Src-YEEI) was purified from Sf9 insect cells.
  • Screening Assay: The FRET-based Z'-Lyte kinase assay was used. c-Src was pre-incubated with or without the pFAK peptide, and the reaction was initiated with ATP and a FRET-peptide substrate. Phosphorylation protects the substrate from a development protease, preserving the FRET signal.
  • Identification: A library of 586 kinase-biased compounds was screened, identifying WH-4-124-2 as a hit with nanomolar potency and 5-fold selectivity for the c-Src/pFAK peptide complex.

Mechanism of Action and Signaling Pathways

The two compounds exemplify different therapeutic strategies: broad multi-kinase inhibition versus state-selective targeting.

G FAK FAK Activation (Autophosphorylation) Src_FAK c-Src/FAK Complex (Activated State) FAK->Src_FAK Binds SH3/SH2        Downstream Downstream Signaling (Cell Adhesion, Migration, Survival) Src_FAK->Downstream Src_Inactive c-Src (Inactive State) Src_Inactive->Src_FAK Regulatory        Interactions Displaced Migration Promoted Cell Migration & Tumor Metastasis Downstream->Migration WH4 WH-4-124-2 WH4->Src_FAK Preferentially Inhibits Dasat Dasatinib Dasat->Src_FAK Inhibits Dasat->Src_Inactive Inhibits

Research Implications and Context

  • Dasatinib is a well-established clinical agent with a broad spectrum of activity. Its multi-target nature is advantageous in heterogeneous cancers but can also lead to off-target effects, such as pleural effusion and pulmonary hypertension [6]. Its recently discovered utility in T-ALL and for overcoming glucocorticoid resistance in B-ALL highlights its continued relevance in research [2] [7].
  • WH-4-124-2 represents a proof-of-concept for a "state-selective" inhibition strategy. Its value lies not in clinical application, but in demonstrating that it's possible to develop inhibitors that target a kinase only when it is in a specific, disease-relevant conformation (like the FAK-bound state of c-Src in metastasis) [4]. This approach could lead to more precise therapeutics with fewer side effects.

References

Quantitative Selectivity Profile of WH-4-023

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key potency data for WH-4-023 from cell-free biochemical assays [1] [2].

Target Kinase / Kinase Group IC₅₀ (nM) Key Selectivity Notes
Lck 2 Primary target; part of the Src family kinases.
Src 6 Primary target; often tested against multiple Src family members.
SIK1 10 Member of the Salt-Inducible Kinase family.
SIK2 22 Member of the Salt-Inducible Kinase family.
SIK3 60 Member of the Salt-Inducible Kinase family.
p38α -- Reported >300-fold selectivity vs. Lck/Src.
KDR (VEGFR2) -- Reported >300-fold selectivity vs. Lck/Src.

Functional Role in Cellular Research

In cellular studies, this compound demonstrates specific functional effects by inhibiting its target kinases:

  • Cardiac Fibrosis Research: A high-content screen showed that this compound significantly reduced the expression of key fibrotic markers (procollagen I, α-smooth muscle actin (αSMA), and F-actin) in human cardiac fibroblasts treated with TGFβ, a profibrotic stimulus. This suggests a potent anti-fibrotic effect [3].
  • Pluripotent Stem Cell Maintenance: this compound is used in specific combination cocktails to support the self-renewal of naive human embryonic stem cells (hESCs) [2]. Its role in inhibiting Src family kinases is likely crucial for maintaining this pluripotent state.

Kinase Panel Screening Methodologies

The selectivity profile of a compound like this compound is typically determined through standardized kinase panel screening services. The table below compares two major providers and their common assay formats [4] [5].

Service Provider / Feature Reaction Biology Promega
Example Panel Size 700+ kinases 24 kinases (General Panel)
Common Assay Formats HotSpot (radiometric), ³³PanQinase (radiometric), HTRF probe displacement Not specified in detail; optimized for 384-well plates
Typical Readout % Inhibition at single [compound], or IC₅₀ values % Inhibition at single [compound], or dose-response
Key Advantage Very broad coverage of the kinome; specialty mutant panels Ideal for initial, broad profiling with a manageable kinase set

The experimental workflow for generating kinase selectivity data generally follows these key stages, from assay setup to data interpretation [6] [4]:

Kinase & Substrate\nIncubation Kinase & Substrate Incubation Inhibitor Addition & Reaction Inhibitor Addition & Reaction Kinase & Substrate\nIncubation->Inhibitor Addition & Reaction Detection of Phosphorylation Detection of Phosphorylation Inhibitor Addition & Reaction->Detection of Phosphorylation Data Analysis & Selectivity Reporting Data Analysis & Selectivity Reporting Detection of Phosphorylation->Data Analysis & Selectivity Reporting Assay Formats Assay Formats Assay Formats->Detection of Phosphorylation Radiometric\n(³³P-ATP) Radiometric (³³P-ATP) Radiometric\n(³³P-ATP)->Assay Formats Caliper Mobility Shift Caliper Mobility Shift Caliper Mobility Shift->Assay Formats HTRF HTRF HTRF->Assay Formats

Interpreting Selectivity Data

For research and drug development, correctly interpreting selectivity data is crucial [6] [7].

  • Multi-Targeted Activity Can Be Beneficial: Inhibiting a specific set of kinases involved in the same disease pathway can enhance efficacy, as seen with other successful kinase drugs [6].
  • Cellular Context Matters: Biochemical IC₅₀ values show direct binding to a purified kinase. Effects in cells can differ due to factors like cellular uptake, expression levels of kinases, and complex signaling network feedback [6] [3].
  • Use Appropriate Metrics: Simple metrics like the Standard Selectivity Score (S) calculate the fraction of kinases inhibited beyond a certain threshold. More sophisticated metrics like the Window Score (WS) and Ranking Score (RS) account for the potency differences between primary and off-targets, providing a more nuanced view [7].

Research Applications and Considerations

Based on its profile, this compound is a suitable tool compound for:

  • Highly specific inhibition of Lck and Src in biochemical and cellular assays.
  • Studying the role of SIK family kinases without major interference from a large number of off-targets.
  • Use in complex biological systems like stem cell culture and fibroblast signaling, where its selectivity helps in attributing observed effects to the intended targets [3] [2].

References

WH-4-023 Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value
Primary Target & Potency LCK (IC₅₀ = 2 nM), SRC (IC₅₀ = 6 nM) [1] [2] [3]
Selectivity >300-fold selective against p38α and KDR (VEGFR2); also inhibits Salt-Inducible Kinases (SIK1/2/3) with IC₅₀ of 10, 22, and 60 nM, respectively [1] [2]
Cellular Activity (Example) Inhibited human LAMA-84 cell growth (IC₅₀ = 3.8 nM) [2]
Key Distinguishing Feature Potent inhibition of both LCK and SRC family kinases with high selectivity over certain other kinase families.

Experimental Context & Protocol

To help you interpret the data, here are the methodologies commonly used to generate the values mentioned above.

  • Kinase Assay Protocol (Biochemical IC₅₀): The inhibitory activity against LCK is often measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In a typical protocol:

    • Enzyme: A recombinant GST-fusion protein of the LCK kinase domain (e.g., 250 pM) [3] [4].
    • Substrate: A biotinylated peptide (e.g., gastrin at 1.2 μM) [3] [4].
    • Reaction Conditions: Incubation in a buffer containing HEPES (pH 7.5), MgCl₂, MnCl₂, DTT, BSA, and a low concentration of ATP (e.g., 0.5 μM) [3] [4].
    • Detection: The reaction is stopped, and phosphorylation is detected using a streptavidin-allophycocyanin (SA-APC) conjugate and a europium-labeled anti-phosphotyrosine antibody. The signal is read on a fluorescence plate reader [3] [4].
  • Cellular Assay Protocol (Cellular IC₅₀): The growth inhibition data comes from large-scale cell viability screens (e.g., from Sanger Institute). The general method involves:

    • Cell Culture: Growing specific cancer cell lines (e.g., LAMA-84, a chronic myeloid leukemia line) in multi-well plates.
    • Compound Treatment: Treating cells with a range of concentrations of WH-4-023 for a defined period (typically 48-72 hours).
    • Viability Measurement: Using a cell viability assay (e.g., ATP-based luminescence) to determine the concentration that inhibits 50% of cell growth (IC₅₀) [2].

LCK Signaling Pathway Context

To understand the therapeutic potential of LCK inhibitors, it's helpful to see where LCK functions. The following diagram illustrates its critical role in T-cell activation, a key pathway in immunity and a target in diseases like T-cell acute lymphoblastic leukemia (T-ALL) [5] [6].

lck_pathway TCR TCR TCR_Phos TCR-CD3 ITAM Phosphorylation TCR->TCR_Phos Engagement with pMHC Coreceptor Coreceptor LCK LCK Coreceptor->LCK Recruits LCK->TCR_Phos Phosphorylates ZAP70 ZAP70 TCR_Phos->ZAP70 Recruits & Activates Downstream Downstream Signaling (Proliferation, Survival) ZAP70->Downstream

This central role makes LCK a compelling drug target. Research has shown that a significant subset of T-ALL cases depends on LCK signaling and shows exquisite sensitivity to the LCK/SRC inhibitor dasatinib [5].

Research Considerations

When evaluating this compound against other inhibitors, here are key aspects to consider:

  • Lack of Direct Comparisons: The available data for this compound largely comes from individual supplier specifications and early research papers establishing its potency. A systematic comparison with inhibitors like dasatinib in terms of selectivity profiles, efficacy in complex disease models, and pharmacokinetics is not present in the search results.
  • Define "Other LCK Inhibitors": For a meaningful comparison, it's crucial to specify which alternatives you are interested in. The field includes:
    • Broad-Spectrum Kinase Inhibitors like Dasatinib, which potently inhibits LCK but also targets ABL, SRC family, and other kinases [5].
    • More Selective LCK Inhibitors, which are designed to minimize off-target effects for clearer mechanistic studies.

References

WH-4-023 Potency and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical potency data for WH-4-023 from commercial supplier specifications and a primary research article [1] [2] [3].

Target Reported IC₅₀ (nM) Experimental Context Source Type
Lck 2 Cell-free kinase assay Commercial/Research Compound Supplier [1] [2] [3]
Src 6 Cell-free kinase assay Commercial/Research Compound Supplier [1] [2] [3]
SIK1 10 Cell-free kinase assay Commercial/Research Compound Supplier [1] [3]
SIK2 22 Cell-free kinase assay Commercial/Research Compound Supplier [1] [3]
SIK3 60 Cell-free kinase assay Commercial/Research Compound Supplier [1] [3]
p38α >600 (>>300-fold selectivity) Cell-free kinase assay Commercial/Research Compound Supplier [1] [2]
KDR >600 (>>300-fold selectivity) Cell-free kinase assay Commercial/Research Compound Supplier [1] [2]

Research Application and Proposed Mechanism

One recent preprint study used this compound in a high-content screen on human cardiac fibroblasts. The study found that This compound reduced actin-myosin stress fiber formation in a context mimicking profibrotic signaling (TGFβ stimulation) [4].

The researchers used a logic-based mechanistic machine learning model (LogiMML) to analyze the data. The model predicted that the anti-fibrotic effect of Src inhibition by this compound is partially mediated through the PI3K signaling pathway. This prediction was subsequently validated experimentally, showing that PI3K inhibition also reduces stress fiber formation and procollagen I production [4].

The following diagram illustrates this predicted and validated signaling relationship in the context of cardiac fibroblast activation:

G TGFβ TGFβ Src Src TGFβ->Src Activates PI3K PI3K Src->PI3K Activates WH_4_023 This compound WH_4_023->Src Inhibits ActinStressFibers Actin-Myosin Stress Fibers PI3K->ActinStressFibers Promotes ProcollagenI Procollagen I Production PI3K->ProcollagenI Promotes

Examples of Cell-Based Assay Protocols

The search results provide glimpses into experimental protocols used to characterize this compound.

  • In Vitro Kinase Assay (Lck): One described assay involves the ATP-dependent phosphorylation of a biotinylated peptide substrate by the Lck kinase domain. The reaction is performed in HEPES buffer with MgCl₂, MnCl₂, and DTT. Phosphorylation is detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout with europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin [2] [5].
  • Cell-Based Phenotypic Screening: In the cardiac fibrosis study, human cardiac fibroblasts were treated with this compound across a range of doses in the presence of cytokines like TGFβ. Key fibrotic phenotypes, including procollagen I, α-smooth muscle actin (αSMA), and F-actin, were quantified using high-content microscopy and image analysis with a custom CellProfiler pipeline [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

568.27980365 g/mol

Monoisotopic Mass

568.27980365 g/mol

Heavy Atom Count

42

Appearance

Off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

WH-4-023

Dates

Last modified: 08-15-2023
1: Martin MW, Newcomb J, Nunes JJ, McGowan DC, Armistead DM, Boucher C, Buchanan JL, Buckner W, Chai L, Elbaum D, Epstein LF, Faust T, Flynn S, Gallant P, Gore A, Gu Y, Hsieh F, Huang X, Lee JH, Metz D, Middleton S, Mohn D, Morgenstern K, Morrison MJ, Novak PM, Oliveira-dos-Santos A, Powers D, Rose P, Schneider S, Sell S, Tudor Y, Turci SM, Welcher AA, White RD, Zack D, Zhao H, Zhu L, Zhu X, Ghiron C, Amouzegh P, Ermann M, Jenkins J, Johnston D, Napier S, Power E. Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. J Med Chem. 2006 Aug 10;49(16):4981-91. PubMed PMID: 16884310.

Explore Compound Types